Technical Documentation Center

Methyl-3-keto-5Beta-cholan-24-oate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl-3-keto-5Beta-cholan-24-oate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl-3-keto-5β-cholan-24-oate (CAS 1173-32-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl-3-keto-5β-cholan-24-oate (CAS 1173-32-6), a key intermediate in the synthesis of b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl-3-keto-5β-cholan-24-oate (CAS 1173-32-6), a key intermediate in the synthesis of bile acid derivatives. This document consolidates available data on its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its known applications and safety considerations. The information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in their work with this and related steroidal compounds.

Introduction

Methyl-3-keto-5β-cholan-24-oate is a synthetic derivative of a C24 bile acid, characterized by a ketone group at the C-3 position of the steroid nucleus and a methyl ester at the terminus of the aliphatic side chain. Its primary significance lies in its role as a crucial intermediate in the laboratory synthesis of various biologically active molecules, most notably Taurolithocholic Acid.[1] Taurolithocholic acid is a major human metabolite and a bile acid known to exhibit inhibitory effects on radioligand binding to muscarinic M1 receptors.[1] Understanding the properties and synthesis of Methyl-3-keto-5β-cholan-24-oate is therefore essential for the development of novel therapeutics targeting bile acid signaling pathways and for the broader study of steroid chemistry.

Physicochemical and Spectral Properties

A summary of the known and predicted physicochemical properties of Methyl-3-keto-5β-cholan-24-oate is presented in Table 1.

Table 1: Physicochemical Properties of Methyl-3-keto-5β-cholan-24-oate

PropertyValueSource
CAS Number 1173-32-6[1][2]
Molecular Formula C25H40O3[1][2]
Molecular Weight 388.58 g/mol [1][2]
Appearance Brown Solid[1]
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate, and Methanol.[1]
IUPAC Name methyl 3-oxo-5β-cholan-24-oate[2]
Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the steroidal backbone, including singlets for the angular methyl groups (C18 and C19), a singlet for the methyl ester protons (-OCH₃) around 3.6 ppm, and a complex pattern of multiplets for the methylene and methine protons of the steroid nucleus and the side chain.

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the ketonic carbonyl carbon (C-3) in the range of 200-220 ppm and a signal for the ester carbonyl carbon around 170-180 ppm. The spectrum would also show distinct signals for the methyl ester carbon (-OCH₃) and the numerous carbons of the steroid skeleton.

  • Mass Spectrometry (Electron Ionization - EI): The NIST WebBook indicates the availability of a mass spectrum for this compound.[2] The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 388, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and characteristic cleavages of the steroid rings and the side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the ketone at approximately 1715 cm⁻¹ and another strong band for the C=O stretching of the methyl ester at around 1735 cm⁻¹. The spectrum would also show C-H stretching vibrations for the sp³ hybridized carbons of the steroid framework and side chain in the region of 2850-3000 cm⁻¹.

Synthesis of Methyl-3-keto-5β-cholan-24-oate

While a specific, detailed synthesis protocol for Methyl-3-keto-5β-cholan-24-oate is not explicitly published, a general and reliable method involves the oxidation of the corresponding 3-hydroxy precursor, Methyl-3α-hydroxy-5β-cholan-24-oate (Methyl lithocholate). This approach is a standard transformation in steroid chemistry.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from Lithocholic Acid, as illustrated in the following workflow diagram.

G cluster_0 Synthesis Workflow A Lithocholic Acid B Methyl-3α-hydroxy-5β-cholan-24-oate (Methyl lithocholate) A->B Esterification (MeOH, H⁺) C Methyl-3-keto-5β-cholan-24-oate B->C Oxidation (e.g., PCC, DCM) G A Methyl-3-keto-5β-cholan-24-oate (CAS 1173-32-6) B Multi-step Synthesis A->B is a key intermediate for C Taurolithocholic Acid B->C yields

Sources

Exploratory

An In-depth Technical Guide to 3-oxo-5β-cholan-24-oic acid methyl ester

This guide provides a comprehensive technical overview of 3-oxo-5β-cholan-24-oic acid methyl ester, a significant derivative of the secondary bile acid, lithocholic acid. Designed for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-oxo-5β-cholan-24-oic acid methyl ester, a significant derivative of the secondary bile acid, lithocholic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, synthesis, spectral characterization, and biological relevance.

Introduction and Scientific Context

3-oxo-5β-cholan-24-oic acid methyl ester, also known as methyl 3-oxolithocholate or methyl 3-keto-5β-cholan-24-oate, is a synthetic derivative of lithocholic acid.[1][2][3] Lithocholic acid itself is a secondary bile acid formed in the intestine through the bacterial 7-dehydroxylation of primary bile acids like chenodeoxycholic acid.[4] Bile acids are crucial signaling molecules that regulate lipid, glucose, and energy metabolism, primarily through receptors such as the farnesoid X receptor (FXR).[5] The modification of the C3 hydroxyl group to a ketone in 3-oxo-5β-cholan-24-oic acid methyl ester alters its chemical properties and makes it a valuable intermediate in the synthesis of other biologically active molecules, most notably as an intermediate in the synthesis of Taurolithocholic Acid, a major human metabolite.[1][3] Understanding the structure and properties of this compound is essential for researchers exploring bile acid chemistry and its therapeutic potential.

Chemical Structure and Properties

The chemical structure of 3-oxo-5β-cholan-24-oic acid methyl ester is defined by a rigid steroid nucleus with a 5β-configuration, resulting in a characteristic "A/B cis" ring fusion. This conformation gives the molecule a bent shape. The key functional groups are a ketone at the C-3 position and a methyl ester at the terminus of the C-24 side chain.

Key Structural Features:
  • Steroid Core: A four-ring (A, B, C, D) gonane skeleton.

  • 5β-Configuration: The hydrogen at position 5 is in the beta orientation, leading to a cis-fused A and B ring system.

  • C-3 Ketone: The hydroxyl group present in its precursor, lithocholic acid, is oxidized to a carbonyl group.

  • C-24 Methyl Ester: The carboxylic acid side chain is esterified with a methyl group, which increases its lipophilicity and alters its solubility characteristics.

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueSource
CAS Number 1173-32-6[2][3][6][7]
Molecular Formula C₂₅H₄₀O₃[2][3][6][7]
Molecular Weight 388.58 g/mol [2][6][7]
IUPAC Name methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate[6]
InChI Key SRLWMUQGWKOYLX-XHVVHWGKSA-N[6]
Synonyms Methyl-3-keto-5β-cholan-24-oate, Methyl 3-oxolithocholate, Methyl 5-β-cholan-3-one-24-oate[1][2][3]

Synthesis and Experimental Protocols

The primary route for the synthesis of 3-oxo-5β-cholan-24-oic acid methyl ester is through the selective oxidation of the 3α-hydroxyl group of its precursor, methyl lithocholate.[8][9] The choice of oxidizing agent is critical to ensure that the reaction is specific to the C-3 position and does not affect other parts of the molecule.

Workflow for the Synthesis of 3-oxo-5β-cholan-24-oic acid methyl ester:

Synthesis_Workflow cluster_start Starting Material Preparation cluster_oxidation Oxidation cluster_product Product Isolation and Purification Lithocholic_Acid Lithocholic Acid Methyl_Lithocholate Methyl Lithocholate Lithocholic_Acid->Methyl_Lithocholate Esterification (Methanol, Acid Catalyst) Oxidation_Step Selective Oxidation of 3-OH group Methyl_Lithocholate->Oxidation_Step Oxidizing Agent (e.g., Silver Carbonate on Celite) Purification Purification (e.g., Column Chromatography) Oxidation_Step->Purification Target_Compound 3-oxo-5β-cholan-24-oic acid methyl ester Purification->Target_Compound

Caption: A general workflow for the synthesis of the target compound from lithocholic acid.

Detailed Experimental Protocol: Oxidation of Methyl Lithocholate

This protocol is based on established methods for the selective oxidation of bile acid hydroxyl groups.[5][8]

Materials:

  • Methyl lithocholate

  • Silver carbonate on Celite (Fetizon's reagent)

  • Anhydrous toluene

  • Diatomaceous earth (Celite) for filtration

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware for reflux and chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl lithocholate in anhydrous toluene.

  • Addition of Oxidizing Agent: Add an excess of silver carbonate on Celite to the solution. The amount of reagent should be determined based on the scale of the reaction, typically several equivalents.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the solid reagent. Wash the filter cake with additional toluene or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The purified product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Spectral Characterization

A thorough spectral analysis is essential for the unambiguous identification and quality control of 3-oxo-5β-cholan-24-oic acid methyl ester.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 388.58, corresponding to its molecular weight.[2][6] The fragmentation pattern will be characteristic of the steroid structure.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 388.

  • Loss of the Methyl Ester Group: Fragmentation involving the side chain can lead to the loss of the methoxy group (-OCH₃, 31 Da) or the entire methyl ester group (-COOCH₃, 59 Da).

  • Ring Cleavage: The steroid ring system will undergo characteristic cleavages, leading to a complex pattern of fragment ions in the lower mass range. A detailed analysis of these fragments can provide further structural confirmation.

MS_Fragmentation Molecular_Ion Molecular Ion (M⁺) m/z = 388 Fragment1 Loss of -OCH₃ m/z = 357 Molecular_Ion->Fragment1 - 31 Da Fragment2 Loss of -COOCH₃ m/z = 329 Molecular_Ion->Fragment2 - 59 Da Other_Fragments Steroid Ring Fragments various m/z Molecular_Ion->Other_Fragments Ring Cleavage

Caption: A simplified representation of the expected mass spectrometry fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the detailed structure of the molecule.

Expected ¹H NMR Signals:

  • Methyl Protons: Sharp singlets for the angular methyl groups (C-18 and C-19) and the methyl ester protons (-OCH₃). The C-18 and C-19 protons will appear in the upfield region (typically around 0.6-1.2 ppm). The methyl ester protons will be further downfield (around 3.6-3.7 ppm).

  • Steroid Backbone Protons: A complex series of multiplets in the region of 1.0-2.5 ppm. The protons adjacent to the C-3 ketone will be shifted downfield compared to the corresponding protons in the parent alcohol.

  • Absence of 3-H Carbinol Proton: A key diagnostic feature will be the absence of the characteristic carbinol proton signal (typically around 3.6 ppm in methyl lithocholate), which is present in the starting material.

Expected ¹³C NMR Signals:

  • Carbonyl Carbons: A signal in the far downfield region (typically >200 ppm) corresponding to the C-3 ketone. The ester carbonyl (C-24) will appear around 174 ppm.

  • Methyl Carbons: Signals for the C-18, C-19, and ester methyl carbons in the upfield region.

  • Steroid Ring Carbons: A series of signals corresponding to the carbons of the A, B, C, and D rings.

Biological Significance and Applications

3-oxo-5β-cholan-24-oic acid methyl ester is primarily recognized as a synthetic intermediate.[1][3] Its biological activity is not as extensively studied as that of its parent compound, lithocholic acid, or its downstream product, taurolithocholic acid. However, its role in the synthesis of other bile acid derivatives makes it a key compound for researchers in medicinal chemistry and drug discovery who are developing novel bile acid-based therapeutics. Derivatives of lithocholic acid have been investigated for their potential as antitumor agents, highlighting the importance of synthetic intermediates like this one in accessing new chemical diversity.[4]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Kuhajda, K., et al. (2018). Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. Frontiers in Chemistry, 6, 453. [Link]

  • Pharmaffiliates. (n.d.). Methyl-3-keto-5β-cholan-24-oate. Retrieved from [Link]

  • NIST. (n.d.). Cholan-24-oic acid, 3-oxo-, methyl ester, (5β)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Cholan-24-oic acid, 3-oxo-, methyl ester, (5β)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Scribd. (n.d.). PIIS0022227520407229. Retrieved from [Link]

  • Guryev, A. M., et al. (2024). Lithocholic Acid's Ionic Compounds as Promising Antitumor Agents: Synthesis and Evaluation of the Production of Reactive Oxygen Species (ROS) in Mitochondria. Molecules, 29(1), 123. [Link]

  • Nazer, M. Z. (1960). Preparation of some unsaturated bile acids. American University of Beirut. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Biological Role of 3-Keto-5β-Cholanic Acid Derivatives

This guide provides a comprehensive overview of the burgeoning field of 3-keto-5β-cholanic acid derivatives, a class of modified bile acids with significant and diverse biological activities. Intended for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the burgeoning field of 3-keto-5β-cholanic acid derivatives, a class of modified bile acids with significant and diverse biological activities. Intended for researchers, scientists, and professionals in drug development, this document delves into the core aspects of these molecules, from their biochemical origins to their functional implications and the methodologies required for their study.

Part 1: Foundational Understanding of 3-Keto-5β-Cholanic Acid Derivatives

Introduction to the Parent Scaffold: The Bile Acid Framework

Bile acids are amphipathic steroids synthesized from cholesterol in the liver.[1] Their fundamental structure is a saturated cyclopentanoperhydrophenanthrene skeleton.[1] Primary bile acids, such as cholic acid and chenodeoxycholic acid, are synthesized in hepatocytes.[1][2] Upon secretion into the intestine, they are metabolized by the gut microbiota into a vast array of secondary bile acids, including deoxycholic acid and lithocholic acid (LCA).[1]

The introduction of a keto group at the 3-position of the 5β-cholanic acid backbone gives rise to the family of 3-keto-5β-cholanic acid derivatives. This modification significantly alters the physicochemical properties and biological activities of the parent bile acid.

Classification and Chemical Structures

The 3-keto-5β-cholanic acid derivatives can be broadly classified based on the hydroxylation pattern of the steroid nucleus. Below is a table summarizing key derivatives:

Derivative NameSynonymsParent Bile AcidKey Structural Feature
3-keto-lithocholic acid3-oxo-LCA, 3-keto-5β-cholanic acidLithocholic AcidA single keto group at C3.
3-keto-ursodeoxycholic acid3KUDCA, 7β-hydroxy-3-keto-5β-cholanic acidUrsodeoxycholic AcidA keto group at C3 and a hydroxyl group at C7.
3α-Hydroxy-7-oxo-5β-cholanic acid7-ketolithocholic acidLithocholic AcidA hydroxyl group at C3 and a keto group at C7.[3][4]
12-keto-3α,7α-dihydroxy-5β-cholanic acid12-oxocholic acidCholic AcidHydroxyl groups at C3 and C7, and a keto group at C12.[2]

Part 2: Biosynthesis and Metabolism: A Host-Microbe Collaboration

The generation of 3-keto-5β-cholanic acid derivatives is a prime example of the intricate metabolic interplay between the host and its gut microbiota. The primary pathway involves the oxidation of the 3α-hydroxyl group of both primary and secondary bile acids.

Hepatic and Microbial Enzymatic Pathways

In the liver, cytochrome P450 enzymes, particularly CYP3A4, can introduce keto functionalities to bile acids.[5][6] However, the gut microbiota is the principal contributor to the formation of 3-keto-5β-cholanic acid derivatives. Specific bacterial species possess hydroxysteroid dehydrogenases (HSDHs) that catalyze the reversible oxidation of hydroxyl groups on the steroid nucleus.[6] For instance, 3α-HSDH enzymes are responsible for the conversion of lithocholic acid to 3-keto-lithocholic acid.

The following diagram illustrates the key enzymatic steps in the formation of 3-keto-lithocholic acid from its precursor.

biosynthesis_pathway cluster_gut Gut Lumen CDCA Chenodeoxycholic Acid (Primary Bile Acid) LCA Lithocholic Acid (Secondary Bile Acid) CDCA->LCA 7α-dehydroxylation (Gut Microbiota) Keto_LCA 3-Keto-Lithocholic Acid LCA->Keto_LCA 3α-HSDH (Gut Microbiota)

Caption: Biosynthesis of 3-Keto-Lithocholic Acid.

Part 3: The Diverse Biological Roles and Signaling Mechanisms

3-keto-5β-cholanic acid derivatives are not mere metabolic byproducts; they are potent signaling molecules that modulate a variety of physiological processes. Their activities are primarily mediated through interactions with nuclear receptors and G-protein coupled receptors.

Key Molecular Targets

These derivatives are known to interact with several key receptors that govern metabolic and inflammatory pathways:

  • Farnesoid X Receptor (FXR)

  • G-protein Coupled Bile Acid Receptor 1 (TGR5)

  • Vitamin D Receptor (VDR)

  • Pregnane X Receptor (PXR)

  • Constitutive Androstane Receptor (CAR) [5]

The binding affinity and functional outcome (agonist vs. antagonist) vary depending on the specific derivative and the receptor.

Modulation of Immune Responses: The Case of 3-oxo-LCA

A compelling example of the immunomodulatory role of these derivatives is the action of 3-oxo-lithocholic acid (3-oxo-LCA) on T helper 17 (Th17) cells. Th17 cells are crucial for mucosal immunity but are also implicated in the pathogenesis of autoimmune diseases. 3-oxo-LCA has been shown to directly bind to the nuclear receptor RORγt, the master transcriptional regulator of Th17 cell differentiation. This binding inhibits the transcriptional activity of RORγt, leading to a suppression of Th17 cell differentiation and a reduction in the production of pro-inflammatory cytokines like IL-17A.

The signaling pathway is depicted below:

th17_inhibition_pathway 3_oxo_LCA 3-oxo-Lithocholic Acid RORgt RORγt 3_oxo_LCA->RORgt Binds to and inhibits Th17_Differentiation Th17 Cell Differentiation RORgt->Th17_Differentiation Promotes IL17A IL-17A Production Th17_Differentiation->IL17A Inflammation Inflammation IL17A->Inflammation

Caption: Inhibition of Th17 Differentiation by 3-oxo-LCA.

Part 4: Methodologies for Investigation

The study of 3-keto-5β-cholanic acid derivatives necessitates robust and sensitive analytical techniques for their quantification in complex biological matrices, as well as reliable in vitro assays to probe their biological functions.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of bile acids due to its high sensitivity and specificity.[7] A typical workflow for the analysis of these derivatives in serum is outlined below.

Experimental Protocol: Extraction and LC-MS/MS Analysis of 3-Keto-5β-Cholanic Acid Derivatives from Serum

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum in a microcentrifuge tube, add 400 µL of ice-cold methanol containing a mixture of appropriate deuterated internal standards. The use of internal standards is critical for accurate quantification, correcting for variations in sample processing and instrument response.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[8]

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm) is commonly used to achieve separation of the various bile acid isomers.[9]

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1).[9]

      • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic bile acids.

      • Flow Rate: 0.3-0.5 mL/min.

      • Column Temperature: Maintained at 40-50°C to ensure reproducible retention times.[7][9]

    • Mass Spectrometry:

      • Ionization Mode: Electrospray ionization (ESI) in negative mode is preferred for bile acid analysis.[9]

      • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

      • Data Analysis: The concentration of each derivative is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a similar matrix.

The following diagram provides a visual representation of this workflow.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample add_is Add Internal Standards & Methanol serum->add_is vortex Vortex add_is->vortex incubate Incubate at -20°C vortex->incubate centrifuge Centrifuge incubate->centrifuge dry Evaporate Supernatant centrifuge->dry reconstitute Reconstitute dry->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms

Caption: LC-MS/MS Workflow for 3-Keto-5β-Cholanic Acid Derivatives.

Assessment of Biological Activity using Cell-Based Assays

To elucidate the functional consequences of receptor engagement by 3-keto-5β-cholanic acid derivatives, a variety of cell-based assays can be employed.[10][11][12] The choice of assay depends on the specific biological question being addressed.

Experimental Protocol: Reporter Gene Assay for Receptor Activation

This protocol describes a common method to assess whether a compound of interest activates a specific nuclear receptor.

  • Cell Culture and Transfection:

    • Use a suitable mammalian cell line (e.g., HEK293T or HepG2) that has low endogenous expression of the receptor of interest.

    • Co-transfect the cells with two plasmids:

      • An expression vector containing the full-length cDNA of the target nuclear receptor (e.g., FXR, VDR).

      • A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the target receptor.

    • A third plasmid expressing a constitutively active reporter (e.g., β-galactosidase) can be included for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, plate the cells in a multi-well plate.

    • Treat the cells with various concentrations of the 3-keto-5β-cholanic acid derivative of interest. Include a vehicle control (e.g., DMSO) and a known agonist for the receptor as a positive control.

    • Incubate the cells for an additional 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

    • Measure the activity of the normalization reporter (e.g., β-galactosidase).

  • Data Analysis:

    • Normalize the luciferase activity to the activity of the internal control reporter.

    • Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.

Part 5: Concluding Remarks and Future Directions

The study of 3-keto-5β-cholanic acid derivatives is a rapidly evolving field. These microbially-modified host molecules sit at the critical interface of metabolism and immunity. Their ability to selectively modulate key signaling pathways presents exciting opportunities for the development of novel therapeutics for a range of conditions, including inflammatory bowel disease, metabolic disorders, and certain cancers. Future research should focus on further characterizing the full spectrum of these derivatives, identifying their specific molecular targets, and elucidating their physiological and pathophysiological roles in greater detail. The methodologies outlined in this guide provide a solid foundation for researchers to contribute to this exciting area of investigation.

References

  • Leng, L., Zhou, G., & Ni, Y. (2025). Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases. International Journal of Molecular Sciences. [Link]

  • Leng, L., Zhou, G., & Ni, Y. (2025). Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases. PubMed. [Link]

  • Leng, L., Zhou, G., & Ni, Y. (2025). Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases. ResearchGate. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 3-keto-lithocholic acid. [Link]

  • Leng, L., Zhou, G., & Ni, Y. (2025). Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases. Semantic Scholar. [Link]

  • The Bile Acids Expert. (n.d.). 3-keto litocholic acid. [Link]

  • PubChem. (n.d.). 12-Keto-3alpha,7alpha-dihydroxy-5beta-cholanic acid. [Link]

  • Li, Y., et al. (2022). A simple and reliable bile acid assay in human serum by LC-MS/MS. Journal of Clinical Laboratory Analysis. [Link]

  • Leng, L., Zhou, G., & Ni, Y. (2025). Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases. MDPI. [Link]

  • J-GLOBAL. (n.d.). 3-Oxo-5β-cholan-24-oic acid. [Link]

  • Sartorius. (n.d.). Cell-Based Assays. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]

  • Agilent. (2023). A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. [Link]

  • Reaction Biology. (n.d.). Cell-Based Assays for Drug Discovery. [Link]

  • Hylemon, T. D., et al. (1986). Bile acid synthesis. Metabolism of 3 beta-hydroxy-5-cholenoic acid to chenodeoxycholic acid. PubMed. [Link]

Sources

Exploratory

A Whitepaper on the Stereochemical Nuances of 5α- and 5β-Cholan-24-oate: Implications for Analytics and Drug Development

An In-depth Technical Guide: Abstract: The seemingly subtle difference in the stereochemistry at the C-5 position of the sterol backbone, distinguishing 5α- and 5β-cholan-24-oates, imparts profound differences in their p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract: The seemingly subtle difference in the stereochemistry at the C-5 position of the sterol backbone, distinguishing 5α- and 5β-cholan-24-oates, imparts profound differences in their physicochemical properties, biological functions, and interactions with xenobiotics. The 5β-isomers, characteristic of the primary bile acids in humans, adopt a bent A/B ring conformation, while the 5α-isomers, known as allo-bile acids, possess a planar structure. This guide provides an in-depth exploration of these differences, from the fundamental structural disparity and its biosynthetic origins to the advanced analytical strategies required for their resolution. We further delineate the functional consequences of this stereoisomerism, particularly in the context of nuclear receptor modulation, and discuss its critical implications for drug development professionals, where understanding such nuances can be pivotal for predicting drug metabolism, toxicity, and efficacy.

The Core Stereochemical Distinction: The A/B Ring Junction

The foundational difference between 5β- and 5α-cholan-24-oate lies in the stereochemical configuration at the C-5 position, which dictates the fusion of the A and B rings of the steroid nucleus. This is not a trivial distinction; it fundamentally alters the three-dimensional topology of the molecule, which is the primary determinant of its biological activity.

The 5β (Cis) Configuration: The "Bent" Shape of Normal Bile Acids

In the 5β configuration, the hydrogen atom at C-5 is oriented above the plane of the steroid nucleus (a β-orientation). This forces the A ring to be fused to the B ring in a cis conformation. The result is a distinct bend in the molecule, creating a concave and a convex face. The hydroxyl groups typically found on the concave α-face (e.g., at C-3, C-7, C-12) and the methyl groups on the convex β-face give the molecule an amphipathic character, which is crucial for its physiological role in emulsifying dietary fats. Cholic acid and chenodeoxycholic acid are archetypal examples of 5β-bile acids.

The 5α (Trans) Configuration: The "Planar" Shape of Allo Bile Acids

In the 5α configuration, the hydrogen atom at C-5 is oriented below the plane (an α-orientation). This results in a trans fusion of the A and B rings. This seemingly minor change forces the entire steroid nucleus into a much flatter, more planar, and rigid structure. These are known as allo-bile acids (from the Greek allos, meaning "other"). Allocholic acid and allodeoxycholic acid are the 5α-epimers of cholic and deoxycholic acid, respectively. While present in lower concentrations in humans, their levels can be altered in certain pathological states like cholestasis.

G cluster_5beta 5β-Cholan-24-oate (Cis) cluster_5alpha 5α-Cholan-24-oate (Trans) b1 A/B Ring Junction: Cis-fused b2 Molecular Shape: Bent / Angled b1->b2 b3 Biological Class: 'Normal' Bile Acids (e.g., Cholic Acid) b2->b3 a2 Molecular Shape: Planar / Flat b2->a2 Key Structural Difference a1 A/B Ring Junction: Trans-fused a1->a2 a3 Biological Class: 'Allo' Bile Acids (e.g., Allocholic Acid) a2->a3

Caption: Core structural differences between 5β (cis) and 5α (trans) cholan-24-oates.

Biosynthetic Origins: A Tale of Two Reductases

The stereochemistry at C-5 is determined early in the bile acid biosynthetic pathway by the action of one of two distinct enzymes acting on the common precursor, 7α-hydroxycholest-4-en-3-one. The relative activity of these enzymes dictates the ratio of 5β to 5α bile acids produced.

  • The 5β Pathway (Classical): The vast majority of bile acids in humans are formed via this pathway. The enzyme 3-oxo-Δ4-steroid 5β-reductase (AKR1D1) catalyzes the reduction of the Δ4 double bond, creating the cis A/B ring junction characteristic of 5β-bile acids. This is the dominant pathway in a healthy liver.

  • The 5α Pathway (Alternative): The enzyme 3-oxo-Δ4-steroid 5α-reductase (SRD5A1/SRD5A2) catalyzes the same reduction but produces the trans A/B ring junction, leading to the formation of allo-bile acids. This pathway is typically minor but can become more active under specific physiological or pathophysiological conditions.

G cluster_pathways Enzymatic Divergence cluster_products Stereoisomeric Products precursor 7α-hydroxycholest-4-en-3-one (Common Precursor) akr1d1 AKR1D1 (5β-Reductase) precursor->akr1d1 Classical Pathway (Dominant) srd5a SRD5A1 (5α-Reductase) precursor->srd5a Alternative Pathway (Minor) beta_product 5β-Cholestane-3α,7α-diol (Leads to 'Normal' BAs) akr1d1->beta_product alpha_product 5α-Cholestane-3α,7α-diol (Leads to 'Allo' BAs) srd5a->alpha_product

Caption: Simplified biosynthetic pathways leading to 5β and 5α bile acid precursors.

Analytical Strategies for Stereoisomer Resolution

The subtle structural difference between 5α and 5β isomers presents a significant analytical challenge. Their identical mass and similar fragmentation patterns make mass spectrometry alone insufficient for differentiation. Therefore, chromatographic separation is paramount.

Chromatographic Separation

The causality behind successful separation lies in exploiting the difference in molecular shape. The planar 5α-isomers can interact more intimately with flat chromatographic stationary phases (like C18), leading to stronger retention compared to the bent 5β-isomers.

Table 1: Comparative Chromatographic Parameters for Bile Acid Isomer Separation

Parameter5β-Isomers (e.g., Chenodeoxycholic Acid)5α-Isomers (e.g., Allochenodeoxycholic Acid)Rationale for Difference
Typical UPLC C18 Retention Time Earlier ElutionLater ElutionThe planar shape of the 5α-isomer allows for greater surface area contact and stronger hydrophobic interactions with the C18 stationary phase, increasing retention time.
Mobile Phase Composition Requires precise gradient control of organic modifier (e.g., acetonitrile/methanol) with an aqueous buffer (e.g., ammonium acetate/formic acid).Same as 5β-isomers, but separation is highly sensitive to solvent strength and temperature.Fine-tuning the mobile phase gradient is critical to exploit the subtle differences in polarity and shape to achieve baseline resolution between the closely eluting isomers.
Protocol 3.1.1: UPLC-MS/MS Method for Separation and Quantification of 5α/5β Isomers

This protocol describes a self-validating system for the robust separation and quantification of bile acid stereoisomers in a biological matrix (e.g., plasma).

1.0 Objective: To achieve baseline chromatographic separation (Resolution > 1.5) of 5α- and 5β-cholan-24-oate isomers for accurate quantification via tandem mass spectrometry.

2.0 Materials:

  • UPLC System (e.g., Waters ACQUITY UPLC I-Class)

  • Tandem Mass Spectrometer (e.g., Sciex 7500)

  • UPLC Column: C18, sub-2 µm particle size (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Methanol (95:5, v/v) + 0.1% Formic Acid

  • Sample: Protein-precipitated plasma extract containing bile acids.

  • Standards: Certified reference materials for both 5α- and 5β-isomers.

3.0 Chromatographic Method:

  • Column Temperature: 45 °C. Causality: Elevated temperature reduces mobile phase viscosity and can enhance peak shape, but must be optimized as it can also reduce retention differences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient Elution:

    • 0.0 - 1.0 min: 30% B

    • 1.0 - 8.0 min: 30% to 60% B (linear ramp)

    • 8.0 - 8.1 min: 60% to 95% B (wash)

    • 8.1 - 9.0 min: Hold at 95% B

    • 9.0 - 9.1 min: 95% to 30% B (re-equilibration)

    • 9.1 - 12.0 min: Hold at 30% B

    • Causality: A shallow, extended gradient is the most critical parameter. It allows the subtle differences in hydrophobicity between the planar 5α and bent 5β isomers to manifest as temporal separation on the column.

4.0 Mass Spectrometry Method (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions: Monitor specific parent-to-fragment ion transitions for each analyte and its stable-isotope-labeled internal standard.

  • System Suitability Test (SST): Before sample analysis, inject a mix of 5α and 5β standards. The system is deemed suitable only if the chromatographic resolution between the critical pair is ≥ 1.5. Trustworthiness: This step ensures the analytical system is performing adequately on the day of analysis.

Functional Divergence and Pharmacological Impact

The different three-dimensional shapes of 5α and 5β isomers directly translate to how they fit into the ligand-binding pockets of nuclear receptors, which are key regulators of lipid, glucose, and drug metabolism.

Differential Receptor Modulation

The Farnesoid X Receptor (FXR) is the primary bile acid receptor. Its activation by bile acids regulates bile acid synthesis and transport. Studies have consistently shown that the common 5β-bile acids are more potent FXR agonists than their 5α-counterparts.

  • Causality: The bent, C-shaped structure of 5β-bile acids like chenodeoxycholic acid (CDCA) fits snugly into the L-shaped ligand-binding pocket of FXR. The planar, more rigid structure of 5α-bile acids (allo-bile acids) does not achieve the same optimal fit, resulting in weaker binding and activation.

Table 2: Comparative Receptor Activation Data

CompoundIsomer ClassTarget ReceptorEC50 (µM)Rationale for Difference
Chenodeoxycholic Acid (CDCA) 5β (Normal)FXR~15-30The 'bent' 5β scaffold provides the optimal geometry for high-affinity binding and stabilization of the active conformation of the FXR ligand-binding domain.
Allochenodeoxycholic Acid 5α (Allo)FXR>100The planar 5α scaffold results in a steric clash or suboptimal contacts within the receptor pocket, leading to significantly reduced binding affinity and potency.
Lithocholic Acid (LCA) 5β (Normal)PXR / VDR~10-20LCA is a known potent agonist for the Pregnane X Receptor (PXR) and the Vitamin D Receptor (VDR), key regulators of xenobiotic metabolism.
Allolithocholic Acid (ALLO) 5α (Allo)PXR / VDRWeaker / AntagonistALLO has been shown to be a much weaker agonist or even an antagonist of PXR, demonstrating that stereochemistry dictates not just potency but the nature of the response.

Implications in Drug Development

For researchers in drug development, ignoring the 5α/5β stereoisomerism can lead to misinterpreted results and unforeseen challenges.

  • Drug-Metabolizing Enzyme Induction: Drugs that induce cholestasis can alter the activity of 5α- and 5β-reductases, shifting the bile acid pool composition. A drug that increases the 5α/5β ratio could inadvertently produce allo-bile acids that have different signaling properties, potentially leading to off-target effects. For example, altering the activation of PXR can significantly change the metabolism of co-administered drugs.

  • Therapeutic Design: The distinct receptor activation profiles can be exploited. A synthetic bile acid analogue designed as an FXR agonist would likely be built on a 5β-scaffold to ensure potency. Conversely, if the goal is to antagonize PXR without activating FXR, a 5α-scaffold might provide a more promising starting point.

  • Preclinical Model Selection: Rodents have a different bile acid pool composition than humans, with a higher proportion of muricholic acids. When evaluating drug effects on bile acid homeostasis, it is critical to use analytical methods that can distinguish between 5α and 5β isomers to correctly interpret cross-species differences.

G cluster_drug Drug Candidate cluster_liver Hepatic Environment cluster_outcome Clinical Consequences drug Investigational Drug reductases Alters 5α/5β Reductase Activity drug->reductases Interaction ba_pool Shifts Bile Acid Pool (↑ 5α / 5β Ratio) reductases->ba_pool receptors Altered Nuclear Receptor Signaling (FXR, PXR, VDR) ba_pool->receptors dme Changes in Drug Metabolizing Enzymes & Transporters receptors->dme ddi Drug-Drug Interactions dme->ddi efficacy Altered Efficacy dme->efficacy toxicity Potential Toxicity dme->toxicity

Caption: Logical workflow of how drug candidates can impact bile acid stereochemistry.

Conclusion

The stereochemical distinction between 5α- and 5β-cholan-24-oate is a cornerstone of bile acid biology and pharmacology. The planar geometry of the 5α-isomers and the bent structure of the 5β-isomers dictate their biosynthesis, analytical behavior, and, most critically, their function as signaling molecules. For scientists in basic research and drug development, a thorough understanding and the ability to analytically resolve these isomers are not academic exercises; they are prerequisites for accurately interpreting biological data, designing effective therapeutics, and ensuring patient safety. The methodologies and insights presented in this guide underscore the necessity of moving beyond simple quantification to a more nuanced, stereochemically-aware approach to bile acid research.

References

  • Title: Bile Acid Metabolism and Signaling Source: Comprehensive Physiology URL: [Link]

  • Title: Allo-bile acids: biological and clinical implications Source: Journal of Lipid Research URL: [Link]

  • Title: Aldo-keto reductase 1D1 (AKR1D1) is the principal 3-oxo-Δ4-steroid 5β-reductase in human liver Source: The Biochemical Journal URL: [Link]

  • Title: A novel ultra-performance liquid chromatography/tandem mass spectrometry method for the sensitive determination of 21 bile acids in human serum Source: Clinica Chimica Acta URL: [Link]

  • Title: Structural basis for bile acid binding and activation of the nuclear receptor FXR Source: Molecular Cell URL: [Link]

  • Title: The bile acid allolithocholic acid is a potent human PXR antagonist Source: Journal of Lipid Research URL: [Link]

Foundational

Metabolic Pathways of 3-Keto Bile Acid Intermediates: A Technical Guide

Executive Summary This technical guide analyzes the critical role of 3-keto (3-oxo) bile acid intermediates in mammalian physiology and drug development.[1] These molecules exist in two distinct biological contexts:[2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the critical role of 3-keto (3-oxo) bile acid intermediates in mammalian physiology and drug development.[1] These molecules exist in two distinct biological contexts:[2][3][4]

  • Mammalian Biosynthesis: As transient intermediates (e.g., 7

    
    -hydroxy-4-cholesten-3-one, or C4 ) essential for the enzymatic conversion of cholesterol to primary bile acids.[1][5][6] C4 is the gold-standard serum biomarker for bile acid synthesis rates.
    
  • Microbial Biotransformation: As stable signaling molecules (e.g., 3-oxo-LCA ) produced by gut microbiota.[1] These secondary metabolites act as potent ligands for host nuclear receptors (FXR) and GPCRs (TGR5), influencing metabolic health and oncology.

Part 1: The Mammalian Context – C4 and the Neutral Pathway

In the classic (neutral) pathway of bile acid synthesis, the formation of the


-3-ketone structure is the pivotal step that commits the sterol nucleus to becoming a bile acid.
The HSD3B7 Checkpoint

Following the rate-limiting hydroxylation of cholesterol by CYP7A1, the enzyme 3


-hydroxy-

-C27-steroid oxidoreductase (HSD3B7)
catalyzes the oxidation and isomerization of 7

-hydroxycholesterol.[1][7]
  • Mechanism: HSD3B7 oxidizes the 3

    
    -hydroxyl group to a 3-oxo group and isomerizes the 
    
    
    
    double bond to the
    
    
    position.[2]
  • Product: 7

    
    -hydroxy-4-cholesten-3-one (C4 ).[1][3][6][7][8][9]
    
  • Clinical Relevance: C4 concentration in serum is directly proportional to CYP7A1 activity.[9] Unlike CYP7A1 (localized to the liver), C4 equilibrates with plasma, making it a non-invasive surrogate marker for bile acid synthesis rates in clinical trials for NASH/MASH and cholestatic diseases.

The CYP8B1 Branch Point

C4 serves as the substrate for the branch-point enzyme CYP8B1 (Sterol 12


-hydroxylase) .[1] This step determines the ratio of Cholic Acid (CA) to Chenodeoxycholic Acid (CDCA) in the pool.
  • Path A (CA Synthesis): C4 is 12

    
    -hydroxylated by CYP8B1 to form 7
    
    
    
    ,12
    
    
    -dihydroxy-4-cholesten-3-one.[1][7]
  • Path B (CDCA Synthesis): C4 bypasses CYP8B1 and is reduced by AKR1D1 (5

    
    -reductase) .[1]
    
Pathway Visualization (Mammalian)

Mammalian_BA_Synthesis Cholesterol Cholesterol OH_Cholesterol 7α-Hydroxycholesterol Cholesterol->OH_Cholesterol Hydroxylation CYP7A1 Enzyme: CYP7A1 (Rate Limiting) C4 INTERMEDIATE: C4 (7α-hydroxy-4-cholesten-3-one) *Biomarker* OH_Cholesterol->C4 HSD3B7 Activity HSD3B7 Enzyme: HSD3B7 (Oxidation/Isomerization) Inter_CA 7α,12α-dihydroxy- 4-cholesten-3-one C4->Inter_CA CYP8B1 Pathway Inter_CDCA 5β-cholestan- 7α-ol-3-one C4->Inter_CDCA AKR1D1 Pathway CYP8B1 Enzyme: CYP8B1 (12α-hydroxylase) AKR1D1 Enzyme: AKR1D1 (5β-reductase) CA Cholic Acid (CA) Inter_CA->CA Multi-step CDCA Chenodeoxycholic Acid (CDCA) Inter_CDCA->CDCA Multi-step

Figure 1: The central role of the 3-keto intermediate C4 in the neutral bile acid synthesis pathway, determining the CA/CDCA ratio.

Part 2: The Microbial Context – 3-Oxo-LCA and Signaling[1][13]

Upon entering the colon, primary bile acids undergo deconjugation and 7


-dehydroxylation.[1] However, a distinct pathway involves the epimerization  of the 3-hydroxyl group, which proceeds obligately through a 3-oxo intermediate.[1][7]
Bacterial Epimerization Mechanism

Gut bacteria (e.g., Eggerthella lenta, Ruminococcus gnavus) express hydroxysteroid dehydrogenases (HSDHs) that reversibly convert 3


-OH and 3

-OH bile acids into 3-oxo bile acids.[1]
  • Oxidation: 3

    
    -HSDH oxidizes Lithocholic Acid (LCA) to 3-oxo-LCA .[1]
    
  • Reduction: 3

    
    -HSDH reduces 3-oxo-LCA to Iso-LCA  (3
    
    
    
    -OH).[1]
Therapeutic Significance of 3-Oxo-LCA

Unlike the transient mammalian C4, microbial 3-oxo-LCA accumulates in the gut and acts as a signaling molecule.[1]

  • FXR Agonism: 3-oxo-LCA is a potent agonist of the Farnesoid X Receptor (FXR).[1] Recent studies indicate it suppresses colorectal cancer progression by inhibiting cancer stem cell proliferation.[10]

  • TGR5 Modulation: While LCA is a strong TGR5 agonist, the conversion to 3-oxo-LCA alters its receptor affinity profile, modulating GLP-1 secretion and inflammation.[1]

Pathway Visualization (Microbial)

Microbial_Biotransformation LCA Lithocholic Acid (3α-OH) Three_Oxo INTERMEDIATE: 3-oxo-LCA (3-keto) LCA->Three_Oxo Bacterial 3α-HSDH (Oxidation) IsoLCA Iso-Lithocholic Acid (3β-OH) Three_Oxo->IsoLCA Bacterial 3β-HSDH (Reduction) Host_FXR Host FXR Receptor (Tumor Suppression) Three_Oxo->Host_FXR Agonist Binding

Figure 2: Bacterial epimerization of Lithocholic Acid via the 3-oxo intermediate, highlighting its direct signaling to host FXR.[1]

Part 3: Analytical Protocol (LC-MS/MS)

Objective: Quantification of serum 7


-hydroxy-4-cholesten-3-one (C4) as a biomarker for bile acid synthesis.[1][9]
Challenge:  C4 is light-sensitive and can isomerize. The protocol requires strict temperature control and light protection.
Reagents & Standards
  • Analyte: 7

    
    -hydroxy-4-cholesten-3-one (C4).[1][3][6][7][8][9]
    
  • Internal Standard (IS): C4-d7 or C4-d3.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (LC-MS grade).[1][11]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[11][12]

Sample Preparation (Protein Precipitation)

Rationale: Solid Phase Extraction (SPE) can be used, but protein precipitation is faster for high-throughput clinical screening if sensitivity permits.[1]

  • Aliquot: Transfer 50 µL of serum into an amber 96-well plate (protect from light).

  • Spike: Add 10 µL of Internal Standard solution (100 ng/mL in methanol).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: 4,000 x g for 10 minutes at 4°C.

  • Transfer: Move 100 µL of supernatant to a fresh plate.

  • Dilute: Add 50 µL of water (to improve peak shape on C18 columns).

LC-MS/MS Conditions
ParameterSetting
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Ionization ESI Positive (Electrospray Ionization)
Run Time 6.0 minutes
MRM Transitions (Quantification)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
C4 (Quant) 401.3177.13028
C4 (Qual) 401.397.13025
C4-d7 (IS) 408.3177.13028

Note: The transition 401.3 -> 177.1 corresponds to the loss of the side chain and water, a characteristic fragmentation for this steroid structure.

References

  • HSD3B7 and Bile Acid Synthesis Defects

    • Title: Analysis of HSD3B7 knockout mice reveals that a 3α-hydroxyl stereochemistry is required for bile acid function.[1][2]

    • Source: N
    • URL:[Link]

  • C4 as a Biomarker

    • Title: A UHPLC–MS/MS method for the quantification of 7α-hydroxy-4-cholesten-3-one to assist in diagnosis of bile acid malabsorption.[1]

    • Source: Journal of Chrom
    • URL:[Link]

  • Microbial 3-Oxo-LCA and Cancer

    • Title: The Microbial Bile Acid Metabolite 3-Oxo-LCA Inhibits Colorectal Cancer Progression.[1][10]

    • Source: Cancer Research (AACR)[1]

    • URL:[Link]

  • Bacterial Biotransformation P

    • Title: Microbial transformation of bile acids.[13][14][15] A unified scheme for bile acid degradation, and hydroxylation of bile acids.[13]

    • Source: PubMed
    • URL:[Link]

Sources

Exploratory

Methyl-3-keto-5Beta-cholan-24-oate molecular weight and formula

Integrative Analysis of Physicochemical Properties, Synthesis, and Biological Application Executive Summary & Chemical Identity Methyl 3-keto-5β-cholan-24-oate (CAS: 1173-32-6) is a pivotal intermediate in bile acid chem...

Author: BenchChem Technical Support Team. Date: February 2026

Integrative Analysis of Physicochemical Properties, Synthesis, and Biological Application

Executive Summary & Chemical Identity

Methyl 3-keto-5β-cholan-24-oate (CAS: 1173-32-6) is a pivotal intermediate in bile acid chemistry.[1][2][3] Structurally, it represents the oxidized methyl ester derivative of lithocholic acid.[3][4] Unlike its hydroxylated precursors, the C3-ketone moiety alters the molecule's polarity and reactivity, serving as a critical substrate for studying 3-hydroxysteroid dehydrogenase (3-HSD) kinetics and nuclear receptor modulation (e.g., FXR/TGR5 interactions).[2][3][4]

This guide provides a rigorous technical breakdown of its properties, a validated synthetic protocol, and analytical standards for research applications.

Physicochemical Specifications

The following data establishes the baseline identity for quality control and stoichiometric calculations.

ParameterSpecificationTechnical Notes
IUPAC Name Methyl (4R)-4-[(5R,10S,13R,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoateDefines absolute stereochemistry (5β-configuration).[2][3][4]
Common Name Methyl 3-oxo-5β-cholan-24-oate"3-keto" and "3-oxo" are used interchangeably.[2]
CAS Registry 1173-32-6 Primary identifier for procurement.[2][5]
Molecular Formula C₂₅H₄₀O₃ Derived from Lithocholic Acid (C24) + Methyl (+CH2) - 2H (Oxidation).[2][3][4]
Molecular Weight 388.58 g/mol Monoisotopic Mass: ~388.30 Da.[2][4]
Solubility Soluble in DCM, CHCl₃, Acetone; Insoluble in WaterHigh lipophilicity (LogP > 5.0).[2][3][4]
Melting Point 124–126 °CDependent on recrystallization solvent (typically MeOH).[2][3][4]

Synthetic Architecture

The synthesis of Methyl 3-keto-5β-cholan-24-oate is a two-step transformation starting from Lithocholic Acid.[2] The critical control point is the oxidation step; over-oxidation can lead to ring cleavage (Baeyer-Villiger type side reactions) or racemization at C5 if conditions are too acidic/basic.[2][3][4]

Reaction Logic
  • Esterification: Protection of the C24 carboxyl group to prevent interference during oxidation and improve solubility in organic solvents.[2][4]

  • Oxidation: Conversion of the secondary alcohol at C3 to a ketone using Jones Reagent (Chromium(VI) oxide) or PCC.[2][3][4] Jones oxidation is preferred for scalability and speed in steroid chemistry.[3][4]

Visualization of Synthetic Pathway

The following diagram outlines the chemical flow and critical intermediates.

SynthesisPath cluster_0 Step 1: Esterification cluster_1 Step 2: Oxidation LCA Lithocholic Acid (C24H40O3) MeLCA Methyl Lithocholate (Intermediate) LCA->MeLCA MeOH, H2SO4 (cat) Reflux, 4h LCA->MeLCA Target Methyl 3-keto-5β-cholan-24-oate (Target) MeLCA->Target Jones Reagent (CrO3/H2SO4) Acetone, 0°C MeLCA->Target Waste Cr(III) Byproducts MeLCA->Waste Reduction

Caption: Two-step synthesis from Lithocholic Acid involving acid-catalyzed esterification followed by Jones oxidation.

Validated Protocol (Bench-Scale)

Pre-requisite: Ensure all glassware is clean and dry.[2][4] Perform oxidation in a fume hood due to Chromium toxicity.[3][4]

Step 1: Preparation of Methyl Lithocholate

  • Dissolve Lithocholic Acid (10.0 g, 26.5 mmol) in dry Methanol (100 mL).

  • Add concentrated H₂SO₄ (1.0 mL) dropwise.

  • Reflux for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Cool to room temperature. Precipitate by pouring into ice-cold water (500 mL).

  • Filter the white solid, wash with NaHCO₃ (5% aq) and water.[2][3][4] Dry under vacuum.[3][4]

    • Yield Expectation: >95%.[2][4][6][7][8]

Step 2: Oxidation to Methyl 3-keto-5β-cholan-24-oate

  • Dissolve Methyl Lithocholate (5.0 g, 12.8 mmol) in Acetone (150 mL). Cool to 0°C.[3][4]

  • Add Jones Reagent (2.67 M CrO₃ in H₂SO₄) dropwise until a persistent orange color remains (approx. 5-7 mL).[2][3][4]

    • Critical Note: Maintain temperature <5°C to prevent isomerization at C5.[2][4]

  • Stir for 20 minutes at 0°C.

  • Quench excess oxidant by adding Isopropyl Alcohol (5 mL) until the solution turns green (formation of Cr³⁺ salts).[2][3][4]

  • Concentrate acetone under reduced pressure.

  • Partition residue between Ethyl Acetate (100 mL) and Water (100 mL).[2][3][4]

  • Wash organic layer with Brine, dry over anhydrous MgSO₄, and concentrate.[3][4]

  • Purification: Recrystallize from Methanol to obtain white needles.

Analytical Validation (Self-Validating System)

To confirm the identity of the product, comparing the spectral data against the precursor (Methyl Lithocholate) is essential.[2][3][4]

Nuclear Magnetic Resonance (NMR)

The shift from a hydroxyl to a ketone at C3 induces specific structural changes visible in NMR.

FeatureMethyl Lithocholate (Precursor)Methyl 3-keto-5β-cholan-24-oate (Target)Diagnostic Value
¹H NMR (C3-H) Multiplet at δ 3.65 ppmAbsent Disappearance confirms oxidation of alcohol.[2][3]
¹³C NMR (C3) Signal at ~71.8 ppmSignal at ~212-213 ppm Appearance of carbonyl carbon is definitive.[2][4]
¹H NMR (C18-CH₃) Singlet at ~0.64 ppmSinglet at ~0.68 ppmSlight downfield shift due to ring A conformational change.[2][4]
¹H NMR (Methyl Ester) Singlet at ~3.66 ppmSinglet at ~3.66 ppmConfirms integrity of the ester group (C24).[2][3][4]
Mass Spectrometry (GC-MS / LC-MS)[2][3]
  • Ionization Mode: EI (Electron Impact) or ESI (Electrospray).[2][3][4]

  • Molecular Ion: Look for

    
     (EI) or 
    
    
    
    (ESI).[2][3][4]
  • Fragmentation Pattern:

    • Loss of Methyl group (

      
      ).[2][4]
      
    • Loss of Methanol (

      
      ) from the ester side chain.[2][4]
      
    • Characteristic steroid backbone fragments.[2][4]

Biological Context & Metabolic Logic

Methyl 3-keto-5β-cholan-24-oate is not merely a synthetic intermediate; it is a probe for enzymatic activity in hepatic systems.[2][3]

Enzymatic Reduction

The molecule serves as a substrate for 3α-Hydroxysteroid Dehydrogenase (3α-HSD) and 3β-HSD .[2] The stereochemical outcome of the reduction is pH-dependent and cofactor-dependent (NADH vs. NADPH).[2][3][9]

  • Physiological Relevance: This redox cycling is part of the bile acid detoxification pathway.[2][4] The 3-keto intermediate is less toxic than lithocholic acid but acts as a transition state between the 3α (toxic) and 3β (less toxic) isomers.[2][3][4]

Metabolic Pathway Diagram

The following graph illustrates the reversible enzymatic reduction pathways.

Metabolism Target Methyl 3-keto-5β-cholan-24-oate (Substrate) LCA Methyl Lithocholate (3α-OH, 5β) Target->LCA Reductive (NADH/NADPH) Favored at pH > 7 IsoLCA Methyl Isolithocholate (3β-OH, 5β) Target->IsoLCA Reductive (NADH) Favored at pH < 6 LCA->Target Oxidative (NAD+) Enzyme 3-Hydroxysteroid Dehydrogenase (3-HSD) Enzyme->Target Catalysis

Caption: Enzymatic reduction of the 3-keto substrate yields stereochemically distinct bile acid derivatives depending on cytosolic pH and cofactor availability.[2][3]

References

  • Santa Cruz Biotechnology. Methyl-3-keto-5β-cholan-24-oate Product Data Sheet. Retrieved from [2][3][4]

  • National Institute of Standards and Technology (NIST). Cholan-24-oic acid, 3-oxo-, methyl ester, (5β)-.[2][3] NIST Chemistry WebBook, SRD 69.[3][4][10] Retrieved from [2][3][4]

  • PubChem. Lithocholic Acid (Precursor Data). National Library of Medicine.[3][4] Retrieved from

  • ChemicalBook. Methyl 3-keto-5beta-cholan-24-oate CAS 1173-32-6 Properties and Synthesis. Retrieved from [2][3][4]

  • Takikawa, H., et al. (1988).[2][3][4] Reduction of 3-keto-5 beta-cholanoic acid to lithocholic and isolithocholic acids by human liver cytosol in vitro. PubMed.[3][4][11][12] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Oxidation of Methyl Lithocholate to 3-Keto Derivative

Part 1: Executive Summary & Strategic Rationale The conversion of Methyl Lithocholate (Methyl 3 -hydroxy-5 -cholan-24-oate) to its 3-keto derivative (Methyl 3-oxo-5 -cholan-24-oate ) is a fundamental transformation in bi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The conversion of Methyl Lithocholate (Methyl 3


-hydroxy-5

-cholan-24-oate) to its 3-keto derivative (Methyl 3-oxo-5

-cholan-24-oate
) is a fundamental transformation in bile acid chemistry.[1] This ketone serves as a critical intermediate for synthesizing complex steroidal drugs, including FXR agonists and supramolecular hosts.

While generic oxidation protocols exist, bile acids present specific stereochemical challenges. The cis-fusion of the A/B rings (5


-hydrogen) creates a "bent" steroid nucleus distinct from the planar cholesterol backbone. This geometry influences the reactivity of the C3-hydroxyl group.

This guide details two primary protocols:

  • The Benchmark (Jones Oxidation): The historical gold standard. It is rapid and robust but utilizes toxic Chromium(VI).

  • The Green Alternative (TEMPO/Bleach): A catalytic, metal-free approach suitable for scale-up, avoiding heavy metal waste.[1]

Comparative Decision Matrix
FeatureMethod A: Jones OxidationMethod B: TEMPO/Bleach (Anelli)
Reagent Cost LowLow to Moderate
Toxicity High (Cr(VI) is carcinogenic)Low (Household bleach/Catalyst)
Scalability Poor (Chromium waste disposal)Excellent (Aqueous waste)
Reaction Time Fast (< 30 min)Moderate (1 - 3 hours)
Selectivity High (for secondary alcohols)High (Chemoselective)
Workup Dilution/Extraction (Emulsion risk)Phase separation

Part 2: Experimental Protocols

Method A: Jones Oxidation (The Laboratory Benchmark)

Principle: Chromic acid (


), formed in situ from Chromium(VI) oxide and sulfuric acid, forms a chromate ester with the alcohol.[2] Base-assisted elimination yields the ketone.[1]
Reagents Required[2][3][4][5][6][7][8][9]
  • Methyl Lithocholate (Substrate)[1]

  • Jones Reagent (Prepare fresh: 2.67 g

    
     + 2.3 mL conc. 
    
    
    
    diluted to 10 mL with water)
  • Acetone (Reagent Grade) - Crucial solvent for steroid solubility.[1]

  • Isopropanol (Quenching agent)

Step-by-Step Protocol
  • Preparation: Dissolve 1.0 g (2.56 mmol) of Methyl Lithocholate in 30 mL of acetone in a round-bottom flask.

    • Note: If solubility is poor, mild warming is permitted, but cool to room temperature before proceeding.

  • Cooling: Place the flask in an ice-water bath (0–5 °C). Stir magnetically.[5]

  • Addition: Add Jones Reagent dropwise via an addition funnel or syringe.

    • Endpoint: Continue addition until the solution retains a persistent orange/red color (indicating excess Cr(VI)) and the green precipitate (Cr(III) salts) settles. Typically requires ~1.2–1.5 equivalents.

  • Reaction: Stir at 0 °C for 15–20 minutes . Monitor by TLC (See Part 3).

  • Quenching: Add Isopropanol (2–3 mL) dropwise.

    • Observation: The solution will turn distinctively green/blue as excess Cr(VI) is reduced to Cr(III).

  • Workup:

    • Pour the mixture into 100 mL of ice-cold water .

    • The product often precipitates as a white solid. Filter off the solid.

    • Alternative (if oil forms): Extract with Ethyl Acetate (

      
       mL). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.[10]
  • Purification: Recrystallize from Methanol/Water or purify via flash column chromatography (Hexane/EtOAc).

Method B: TEMPO-Mediated Oxidation (The Green Alternative)[1]

Principle: A catalytic cycle where TEMPO is oxidized to the active N-oxoammonium species by a stoichiometric oxidant (NaOCl), with KBr acting as a cocatalyst.

Reagents Required[2][3][4][5][6][7][8][9]
  • Methyl Lithocholate[1][11][12]

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) - Free radical catalyst[1][5][13]

  • Sodium Hypochlorite (Commercial Bleach, ~5-6% NaOCl)[1]

  • KBr (Potassium Bromide) - Cocatalyst[1]

  • Dichloromethane (DCM)[1]

  • Sodium Bicarbonate (

    
    ) - Buffer[1]
    
Step-by-Step Protocol
  • Solution A (Organic): Dissolve 1.0 g (2.56 mmol) of Methyl Lithocholate and 4 mg (0.025 mmol, 1 mol%) of TEMPO in 10 mL of DCM .

  • Solution B (Aqueous): Dissolve 30 mg (0.25 mmol, 10 mol%) of KBr in 2 mL of water . Add this to Solution A.

  • Cooling: Cool the biphasic mixture to 0 °C with vigorous stirring (1000+ rpm) to ensure phase mixing.

  • Oxidant Preparation: Adjust 5 mL of bleach to pH ~9.0 using solid

    
    .
    
    • Critical: At pH < 8.5, HOCl dominates (side reactions); at pH > 10, oxidation is sluggish.

  • Addition: Add the buffered bleach solution dropwise over 10 minutes.

  • Reaction: Stir vigorously at 0–5 °C.

    • Time: Typically complete in 1–2 hours.[3]

    • Color: The organic layer may turn orange/red due to the N-oxoammonium species.

  • Quenching: Add 5 mL of 10% Sodium Thiosulfate (

    
    )  solution. Stir for 10 minutes until the organic layer is colorless/pale yellow.
    
  • Workup:

    • Separate phases.[5][10] Extract aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with 1M HCl (to remove amine residues) followed by Brine.

    • Dry over

      
       and concentrate.
      

Part 3: Visualization & Mechanism[1]

Reaction Workflow

G Start Methyl Lithocholate (3α-OH, 5β-H) Choice Select Oxidation Method Start->Choice Jones Method A: Jones Reagent (CrO3 / H2SO4 / Acetone) Choice->Jones Lab Scale / Robust Tempo Method B: TEMPO / NaOCl (DCM / Water / KBr) Choice->Tempo Green / Scalable Jones_Mech Formation of Chromate Ester Elimination of Cr(IV) Jones->Jones_Mech Jones_Quench Quench with Isopropanol (Orange -> Green) Jones_Mech->Jones_Quench Workup Phase Separation & Drying Jones_Quench->Workup Tempo_Mech Catalytic Cycle: TEMPO -> N-oxoammonium Tempo->Tempo_Mech Tempo_Quench Quench with Na2S2O3 Tempo_Mech->Tempo_Quench Tempo_Quench->Workup Product Methyl 3-keto-5β-cholan-24-oate (Target Molecule) Workup->Product

Figure 1: Decision tree and workflow for the oxidation of Methyl Lithocholate.

Part 4: Analytical Validation

To confirm the success of the protocol, use the following analytical markers.

Thin Layer Chromatography (TLC)[5][8][10]
  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Hexane : Ethyl Acetate (7:3).

  • Visualization: UV (weak), Phosphomolybdic Acid (PMA) stain or Sulfuric Acid/Methanol charring (essential for bile acids).

  • Expected Rf:

    • Methyl Lithocholate (Starting Material): ~0.35

    • Methyl 3-keto-derivative (Product): ~0.55 (Less polar due to loss of H-bond donor).[1]

Nuclear Magnetic Resonance (NMR)

The diagnostic shift occurs at the C3 position.

SignalMethyl Lithocholate (Substrate)Methyl 3-keto-derivative (Product)
H-3 (Methine) Multiplet at 3.62 ppm (broad)Absent
H-2 & H-4 Multiplet within steroid envelopeDistinct multiplets at 2.0–2.7 ppm (

-keto protons)
C-18 (

)
~0.64 ppm (s)~0.66 ppm (s) (Minor shift)
C-19 (

)
~0.92 ppm (s)1.01 ppm (s) (Deshielded by C3 carbonyl)
C-3 (Carbon) ~71.9 ppm~213.0 ppm (Carbonyl signal)
Physical Properties[8][14]
  • Melting Point: 148–149 °C (Recrystallized from Methanol).

Part 5: Troubleshooting & Expert Tips

  • Over-oxidation:

    • Issue: Formation of acids or ring cleavage.

    • Solution: In the Jones method, keep T < 5 °C. In TEMPO, ensure pH is not < 8.

  • Incomplete Reaction:

    • Issue: Substrate remains after 2 hours.

    • Solution: For TEMPO, add fresh bleach (NaOCl degrades over time). For Jones, add reagent until the orange color persists for at least 15 mins.

  • Emulsions (TEMPO method):

    • Issue: Biphasic layers won't separate.

    • Solution: Filter the mixture through a pad of Celite before separation to remove suspended salts.

  • Stereochemistry Note:

    • The 5

      
      -hydrogen (A/B ring cis-fusion) is thermodynamically stable under these acidic/basic conditions.[1] Isomerization to the 5
      
      
      
      (allo) series usually requires enolization under vigorous conditions, which these protocols avoid.

References

  • Fieser, L. F., & Rajagopalan, S. (1949). Oxidation of Steroids.[14] Journal of the American Chemical Society, 71(11), 3938–3941. Link[1]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions.[1] The Journal of Organic Chemistry, 52(12), 2559–2562. Link[1]

  • Kuhajda, K., et al. (2007).[9] Synthesis of 3-keto derivatives of bile acids. Journal of the Serbian Chemical Society, 72(12), 1211-1216. Link

  • Tserng, K. Y. (1978). A convenient synthesis of 3-keto bile acids by selective oxidation of bile acids with silver carbonate-Celite.[1][8][14] Journal of Lipid Research, 19(4), 501–504. Link

Sources

Application

Application Note &amp; Protocol: Selective Oxidation of Bile Acids Using Silver(I) Carbonate on Celite (Fétizon's Reagent)

Introduction: The Challenge of Selective Bile Acid Oxidation Bile acids are steroidal molecules with a complex three-dimensional structure, often featuring multiple hydroxyl groups at various positions on the steroid nuc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Selective Bile Acid Oxidation

Bile acids are steroidal molecules with a complex three-dimensional structure, often featuring multiple hydroxyl groups at various positions on the steroid nucleus. The selective oxidation of a specific hydroxyl group in the presence of others is a significant challenge in the synthesis of bile acid derivatives, which are crucial as pharmaceutical agents and research tools. Traditional oxidizing agents can be harsh, leading to over-oxidation or a lack of selectivity, resulting in complex product mixtures that are difficult to purify.[1]

Fétizon's reagent, which consists of silver(I) carbonate (Ag2CO3) supported on Celite, is a mild and highly selective oxidizing agent for primary and secondary alcohols.[2][3][4][5][6][7] First described by Marcel Fétizon in 1968, this reagent has proven particularly effective for the oxidation of complex and sensitive molecules, including steroids and bile acids.[2][8] Its key advantages include neutral reaction conditions, simple workup procedures by filtration, and a notable selectivity that can be influenced by the steric and electronic environment of the hydroxyl groups.[3][8] This application note provides a detailed guide to the preparation and use of Fétizon's reagent for the selective oxidation of bile acids, with a focus on producing valuable 3-keto bile acid derivatives.

Mechanism of Oxidation

The oxidation of alcohols by Fétizon's reagent is believed to occur on the surface of the Celite support. The proposed mechanism involves the following key steps[2][3]:

  • Adsorption: The alcohol molecule is first adsorbed onto the surface of the reagent, with the hydroxyl group coordinating to a silver(I) ion.[3] The rate-limiting step is thought to be this initial association of the alcohol with the silver ions.[2]

  • Single Electron Transfer: A single electron is transferred from both the alcoholic oxygen and the alpha-hydrogen to two separate silver(I) ions, leading to the formation of a carbonyl group and the reduction of Ag(I) to metallic silver (Ag(0)).[2]

  • Deprotonation and Product Formation: The carbonate ion acts as a base to deprotonate the resulting carbonyl, forming bicarbonate. This is followed by further protonation to generate carbonic acid, which can decompose to water and carbon dioxide.[2]

The Celite support plays a crucial role by providing a large surface area for the reaction, which enhances the reactivity of the silver carbonate.[2][9] The use of non-polar solvents like benzene or toluene is critical, as polar solvents can inhibit the reaction by competing with the alcohol for coordination sites on the silver ions.[3][5]

Visualizing the Oxidation Workflow

FetizonOxidationWorkflow cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Workup & Isolation AgNO3 Silver Nitrate (AgNO3) Mix Mix & Precipitate AgNO3->Mix Na2CO3 Sodium Carbonate (Na2CO3) Na2CO3->Mix Celite Purified Celite Celite->Mix FetizonReagent Fétizon's Reagent (Ag2CO3/Celite) Mix->FetizonReagent ReactionVessel Reaction Mixture FetizonReagent->ReactionVessel BileAcid Bile Acid Methyl Ester (e.g., Methyl Cholate) BileAcid->ReactionVessel Solvent Toluene (reflux) Solvent->ReactionVessel Filter Filter Mixture ReactionVessel->Filter Evaporate Evaporate Filtrate Filter->Evaporate Product Pure 3-Keto Bile Acid Evaporate->Product

Caption: Overall workflow for bile acid oxidation.

Experimental Protocols

Part 1: Preparation of Fétizon's Reagent (Ag2CO3 on Celite)

This protocol is adapted from the procedure described by Fétizon and Golfier.[10]

Materials:

  • Silver nitrate (AgNO3)

  • Sodium carbonate (Na2CO3), anhydrous

  • Celite (diatomaceous earth)

  • Distilled water

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Celite Purification:

    • Wash the Celite by stirring it with a solution of methanol containing a small amount of HCl.[3]

    • Filter the Celite and wash it thoroughly with distilled water until the washings are neutral.

    • Dry the purified Celite in an oven at 120°C overnight.

  • Reagent Preparation:

    • Dissolve silver nitrate in distilled water in a large flask.

    • Add the purified and dried Celite to the silver nitrate solution with vigorous stirring to ensure a homogeneous suspension.

    • In a separate container, prepare a solution of sodium carbonate in distilled water.

    • Slowly add the sodium carbonate solution to the silver nitrate/Celite suspension with continuous, vigorous stirring. A yellow-green precipitate of silver carbonate will form on the Celite.[3]

    • After the addition is complete, continue stirring for a short period.

    • Filter the yellow-green precipitate and wash it with distilled water to remove any soluble salts.

    • Dry the reagent in a vacuum desiccator or in a vacuum oven at a moderate temperature (e.g., 60-80°C) in the dark, as silver carbonate is light-sensitive.[4][7] The final reagent should be a fine, free-flowing powder.

Part 2: General Protocol for the Selective Oxidation of Bile Acid Methyl Esters

This protocol is based on the work of Tserng for the synthesis of 3-keto bile acids.[1][8][10]

Materials:

  • Bile acid methyl ester (e.g., methyl cholate, methyl deoxycholate)

  • Fétizon's reagent (Ag2CO3 on Celite)

  • Toluene (anhydrous)

  • Dean-Stark apparatus (optional but recommended)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add the bile acid methyl ester.

    • Add Fétizon's reagent. A typical molar ratio is 2-4 equivalents of Ag2CO3 per hydroxyl group to be oxidized.

    • Add anhydrous toluene to the flask. The reaction should be reasonably concentrated.

  • Reaction Execution:

    • Heat the mixture to reflux with vigorous stirring under an inert atmosphere. The use of toluene (boiling point ~111°C) as a solvent is crucial for achieving a practical reaction rate, as benzene (boiling point ~80°C) can be too slow.[1]

    • The water produced during the oxidation should be removed, for instance by azeotropic distillation using a Dean-Stark apparatus, to prevent inhibition of the reagent.[3]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the spent reagent (which contains metallic silver).

    • Wash the filter cake thoroughly with toluene or another suitable solvent (e.g., ethyl acetate).

    • Combine the filtrate and washings and concentrate them under reduced pressure to yield the crude 3-keto bile acid methyl ester.[8]

    • The product is often of high purity and may not require further purification.[1][8] If necessary, purification can be achieved by crystallization or column chromatography.

Case Study: Selective Oxidation of Various Bile Acid Methyl Esters

Tserng (1978) demonstrated the efficacy of this method for the synthesis of several 3-keto bile acids with yields typically between 70% and 90%.[1] The selectivity for the 3α-hydroxyl group is noteworthy.

Starting Bile Acid Methyl EsterKey Hydroxyl GroupsProductReaction Time (in refluxing toluene)Yield
Methyl Cholate3α, 7α, 12αMethyl 3-oxo-7α,12α-dihydroxy-5β-cholan-24-oate8 hours~90%
Methyl Deoxycholate3α, 12αMethyl 3-oxo-12α-hydroxy-5β-cholan-24-oate4 hours~90%
Methyl Chenodeoxycholate3α, 7αMethyl 3-oxo-7α-hydroxy-5β-cholan-24-oate4 hours~90%
Methyl LithocholateMethyl 3-oxo-5β-cholan-24-oate2 hours~90%

Data synthesized from Tserng, K. Y. (1978). Journal of Lipid Research.[1][8][10]

The observed rates of reaction (Lithocholate > Chenodeoxycholate ≈ Deoxycholate > Cholate) suggest that the presence of additional hydroxyl groups on the bile acid structure can slow down the oxidation of the 3α-hydroxyl group.[1][10] This is likely due to competitive adsorption of the other hydroxyl groups to the silver ions on the reagent surface, which can affect the optimal geometry for oxidation.[10]

Visualizing Reaction Selectivity

BileAcidSelectivity Cholate Cholate Product Product Cholate->Product Ag2CO3/Celite Toluene, Reflux

Caption: Selective oxidation of the 3α-hydroxyl group.

Troubleshooting and Optimization

  • No or Slow Reaction:

    • Reagent Quality: Ensure the Fétizon's reagent is freshly prepared and thoroughly dried. Activity can decrease over time.

    • Solvent Purity: Use anhydrous, non-polar solvents. The presence of water or polar impurities will inhibit the reaction.[3]

    • Temperature: Confirm that the reaction is at a vigorous reflux. Toluene is generally more effective than benzene due to its higher boiling point.[1]

    • Stoichiometry: An excess of the reagent is typically required.[3] Increase the equivalents of Ag2CO3 if the reaction is sluggish.

  • Low Yield:

    • Incomplete Reaction: Monitor the reaction by TLC and ensure the starting material is fully consumed before workup.

    • Adsorption of Product: The product may adsorb to the spent reagent. Ensure thorough washing of the filter cake during workup.

  • Lack of Selectivity:

    • Fétizon's reagent generally shows good selectivity for the most sterically accessible or activated hydroxyl groups. For bile acids, the equatorial 3α-hydroxyl is typically oxidized preferentially.[11] If over-oxidation occurs, consider reducing the reaction time or the amount of reagent used.

Conclusion

The use of silver(I) carbonate on Celite offers a powerful and reliable method for the selective oxidation of bile acids. Its mild, neutral conditions and simple workup make it an attractive alternative to harsher, less selective reagents. By following the detailed protocols and understanding the factors that influence reactivity, researchers can efficiently synthesize valuable keto-bile acid derivatives for applications in drug development and biomedical research.

References

  • Wikipedia. Fétizon oxidation. [Link]

  • ADICHEMISTRY. FETIZON'S REAGENT | Ag2CO3-CELITE | ITS REACTIONS. [Link]

  • Tserng, K. Y. (1978). A convenient synthesis of 3-keto bile acids by selective oxidation of bile acids with silver carbonate-Celite. Journal of Lipid Research, 19(4), 501–504. [Link]

  • ResearchGate. Silver carbonate-Celite (Fetizon's reagent). [Link]

  • Vankar, Y. D. Essentials of Oxidation, Reduction and C – C Bond Formation Application in Organic Synthesis. NPTEL. [Link]

  • Tserng, K. Y. (1978). A convenient synthesis of 3-keto bile acids by selective oxidation of bile acids with silver carbonate-Celite. Scribd. [Link]

  • Sourav Sir's Classes. (2023, March 27). Fetizon's Oxidation_ Oxidation of Primary and Secondary Alcohol. YouTube. [Link]

  • BYJU'S. Physical Properties of Silver Carbonate – Ag2CO3. [Link]

  • Kakis, F. J., et al. (1972). Mechanistic studies regarding the oxidation of alcohols by silver carbonate on Celite. The Journal of Organic Chemistry. [Link]

  • Tserng, K. Y. (1978). A convenient synthesis of 3-keto bile acids by selective oxidation of bile acids with silver carbonate-Celite. ResearchGate. [Link]

  • NPTEL. Module 1 : Oxidation Reactions. [Link]

  • Chem-Station. (2016, September 28). Fetizon's Reagent. [Link]

  • ScienceMadness Discussion Board. (2020, July 7). Fetizon's reagent - Oxidation of alcohol to aldehyde - Optimal? [Link]

  • Vedantu. (2020, June 10). Silver Carbonate: Structure, Properties & Uses Explained. [Link]

  • Lenz, G. R. (1972). Fragmentation reactions catalysed by Fétizon's reagent (silver carbonate on Celite). Journal of the Chemical Society, Chemical Communications, (8), 468. [Link]

  • Stewart, S. M. (2022, March 29). Fetizon Oxidation. YouTube. [Link]

  • Lenz, G. R. (1972). Fragmentation reactions catalysed by Fétizon's reagent (silver carbonate on Celite). Journal of the Chemical Society, Chemical Communications. [Link]

  • Karimi Tabar, F. (2013). FETIZON'S REAGENT: SILVER CARBONATE ON CELITE. Semantic Scholar. [Link]

  • Kakis, F. J., et al. (1972). Mechanistic studies regarding the oxidation of alcohols by silver carbonate on celite. The Journal of Organic Chemistry. [Link]

Sources

Method

Application Note: Synthesis of Taurolithocholic Acid Utilizing Methyl-3-keto-5β-cholan-24-oate as a Key Intermediate

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the synthesis of Taurolithocholic acid, a significant secondary bile acid, using Methyl-3-k...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of Taurolithocholic acid, a significant secondary bile acid, using Methyl-3-keto-5β-cholan-24-oate as a pivotal intermediate. The described methodology encompasses a two-step process: the stereoselective reduction of the 3-keto group to a 3α-hydroxyl moiety, followed by the efficient amidation of the C-24 methyl ester with taurine. This guide offers detailed, step-by-step protocols, discusses the rationale behind experimental choices, and presents analytical methods for in-process monitoring and final product characterization, thereby ensuring scientific integrity and reproducibility.

Introduction

Taurolithocholic acid (TLCA) is a taurine-conjugated derivative of the secondary bile acid, lithocholic acid. It is formed in the liver through the conjugation of lithocholic acid with the amino acid taurine[1]. As a key player in lipid digestion and absorption, TLCA and other bile acids are also recognized as important signaling molecules in various metabolic pathways[2]. The availability of pure, well-characterized TLCA is crucial for research into its physiological roles and therapeutic potential.

The synthetic route detailed herein begins with Methyl-3-keto-5β-cholan-24-oate, an intermediate that can be derived from more abundant primary bile acids through selective oxidation[3]. This approach allows for precise control over the stereochemistry at the C-3 position, which is critical for the biological activity of the final product.

Synthesis Workflow

The overall synthetic strategy involves two key transformations:

  • Stereoselective Reduction: The 3-keto group of Methyl-3-keto-5β-cholan-24-oate is stereoselectively reduced to the corresponding 3α-hydroxy derivative, Methyl lithocholate.

  • Amidation: The methyl ester at the C-24 position of Methyl lithocholate is then amidated with taurine to yield the final product, Taurolithocholic acid.

Synthesis_Workflow Start Methyl-3-keto-5β-cholan-24-oate Intermediate Methyl lithocholate Start->Intermediate Stereoselective Reduction End Taurolithocholic acid Intermediate->End Amidation

Caption: Overall workflow for the synthesis of Taurolithocholic acid.

Part 1: Stereoselective Reduction of Methyl-3-keto-5β-cholan-24-oate

The stereoselective reduction of the 3-keto group to the thermodynamically more stable 3α-equatorial hydroxyl group is a critical step. The use of a sterically hindered reducing agent, such as L-Selectride®, favors the desired stereochemical outcome[4].

Protocol 1: L-Selectride® Reduction

Materials:

  • Methyl-3-keto-5β-cholan-24-oate

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Methyl-3-keto-5β-cholan-24-oate (1.0 equivalent) in anhydrous THF (to a concentration of approximately 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.2 equivalents, 1.0 M solution in THF) dropwise to the stirred solution. The bulky nature of L-Selectride® ensures the hydride is delivered from the less hindered α-face of the steroid, leading to the desired 3α-hydroxy epimer[4][5].

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude Methyl lithocholate by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure product.

Part 2: Amidation of Methyl Lithocholate with Taurine

The final step in the synthesis is the formation of the amide bond between the C-24 carboxylic acid (as the methyl ester) and the amino group of taurine. This can be achieved using various peptide coupling reagents. Here, we describe a method utilizing N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), which is known for its efficiency in forming peptide bonds with minimal side reactions[6][7].

Protocol 2: EEDQ-Mediated Amidation

Materials:

  • Methyl lithocholate

  • Taurine

  • N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Methanol

  • Acetone

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Preparation of Taurine Solution: In a round-bottom flask, dissolve taurine (1.5 equivalents) in a minimal amount of water with the aid of triethylamine (1.5 equivalents).

  • Reaction Setup: In a separate flask, dissolve Methyl lithocholate (1.0 equivalent) and EEDQ (1.2 equivalents) in anhydrous DMF.

  • Coupling Reaction: Add the taurine solution to the Methyl lithocholate/EEDQ solution. Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. The reaction progress can be monitored by LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into an excess of cold diethyl ether to precipitate the crude product.

  • Purification:

    • Filter the precipitate and wash with diethyl ether.

    • Dissolve the crude product in a minimal amount of hot methanol.

    • Acidify the solution with 1 M HCl to a pH of approximately 2-3 to precipitate the free acid form of Taurolithocholic acid.

    • Cool the mixture and collect the precipitate by filtration.

    • Recrystallize the solid from a suitable solvent system, such as methanol/acetone, to obtain pure Taurolithocholic acid.

Characterization of Taurolithocholic Acid

The identity and purity of the synthesized Taurolithocholic acid should be confirmed by various analytical techniques.

Analytical Technique Expected Results
¹H NMR Characteristic signals for the steroid backbone and the taurine moiety. The chemical shifts and coupling constants should be consistent with the structure of Taurolithocholic acid[8][9].
¹³C NMR Resonances corresponding to all 26 carbon atoms of the Taurolithocholic acid molecule[9][10].
Mass Spectrometry (LC-MS/MS) The electrospray ionization (ESI) in negative mode should show the deprotonated molecule [M-H]⁻ at m/z 482.3. Fragmentation will yield characteristic ions for the taurine moiety[11][12].
High-Performance Liquid Chromatography (HPLC) A single major peak should be observed, indicating high purity. The retention time should match that of a known standard[13].
Melting Point The measured melting point should be sharp and consistent with reported values.

Safety Precautions

  • L-Selectride®: Highly flammable and reacts violently with water. It is corrosive and can cause severe skin and eye burns. Handle in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves[14].

  • Taurine: May cause skin, eye, and respiratory tract irritation. Handle with care, wearing appropriate PPE[15][16].

  • EEDQ and other coupling reagents: Handle in a fume hood and wear appropriate PPE.

  • Solvents: THF, DMF, and other organic solvents are flammable and have associated health risks. Consult the Safety Data Sheets (SDS) for each chemical before use.

Conclusion

This application note provides a reliable and detailed methodology for the synthesis of Taurolithocholic acid from Methyl-3-keto-5β-cholan-24-oate. The two-step process involving stereoselective reduction and efficient amidation offers a practical route for obtaining this important bile acid for research purposes. The provided protocols, along with the analytical and safety guidelines, are intended to assist researchers in the successful synthesis and characterization of Taurolithocholic acid.

References

  • PubChem. Taurolithocholic acid. National Center for Biotechnology Information. [Link]

  • Tserng, K. Y. (1978). A convenient synthesis of 3-keto bile acids by selective oxidation of bile acids with silver carbonate-Celite. Journal of Lipid Research, 19(4), 501–504.
  • LIPID MAPS. Taurocholic acid (TCA). [Link]

  • Tserng, K. Y., Hachey, D. L., & Klein, P. D. (1977). Improved procedure for the synthesis of glycine and taurine conjugates of bile acids. Journal of Lipid Research, 18(3), 404-407.
  • Carreño, M. C., Pérez-González, M., Ribagorda, M., Somoza, Á., & Urbano, A. (2005). β-Hydroxysulfoxides as Chiral Cyclic Ketone Equivalents: Enantioselective Synthesis of Polysubstituted Cyclohexanones, Cyclohexenones and Cyclohexenediones.
  • Metabolon. (n.d.). Bile Acid Panel. [Link]

  • Parmentier, G., & Eyssen, H. (1993).
  • Restek. (2020). Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS. [Link]

  • Chen, S. W., & Chen, Y. C. (2000). Identification and quantitation of bile acids in bear bile by HPLC. Journal of Food and Drug Analysis, 8(4), 282-288.
  • MTHFR Support Australia. (2017). Taurine and Its Role in Bile Synthesis. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Vessey, D. A., & Zakim, D. (1977). The biochemical basis for the conjugation of bile acids with either glycine or taurine. The Biochemical journal, 163(2), 357–362.
  • Lack, L., Dorrity, F. O., Jr, Walker, T., & Singletary, G. D. (1973). Synthesis of conjugated bile acids by means of a peptide coupling reagent. Journal of lipid research, 14(3), 367–370.
  • Dayal, B., Salen, G., & Padia, J. (1984). Selective reduction of oxo bile acids: synthesis of 3 beta-, 7 beta-, and 12 beta-hydroxy bile acids. Journal of lipid research, 25(6), 646–650.
  • Tserng, K. Y., & Klein, P. D. (1977). Synthesis of sulfate esters of lithocholic acid, glycolithocholic acid, and taurolithocholic acid with sulfur trioxide-triethylamine. Journal of lipid research, 18(4), 491–495.
  • Tserng, K. Y., & Klein, P. D. (1977). Synthesis of sulfate esters of lithocholic acid, glycolithocholic acid, and taurolithocholic acid with sulfur trioxide-triethylamine. Journal of Lipid Research, 18(4), 491-5.
  • Le, T. T., et al. (2024). Potential toxic effects linked to taurine interactions with alkanolamines and diisopropylamine. Environmental Science and Pollution Research.
  • Wikipedia. (n.d.). Taurolithocholic acid. [Link]

  • Van der Velden, N. S., et al. (2023). 3α,7-Dihydroxy-14(13→12)abeo-5β,12α(H),13β(H)-cholan-24-oic Acids Display Neuroprotective Properties in Common Forms of Parkinson's Disease. Molecules, 28(1), 329.
  • Chen, J., et al. (2010). A General and Simple Diastereoselective Reduction by L-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Molecules, 15(4), 2770-2779.
  • Han, J., et al. (2015). Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. Journal of lipid research, 56(2), 442–452.
  • Dayal, B., Salen, G., & Padia, J. (1984). Selective reduction of oxo bile acids: synthesis of 3 beta-, 7 beta-, and 12 beta-hydroxy bile acids. Journal of lipid research, 25(6), 646–650.
  • Google Patents. (2014). CN103755764A - Synthetic method of taurocholic acid.
  • Sahoo, D., et al. (2011). Bile Acids Conjugation in Human Bile Is Not Random: New Insights from 1H-NMR Spectroscopy at 800 MHz. Journal of the American Chemical Society, 133(40), 15994-15997.
  • Wikipedia. (n.d.). L-selectride. [Link]

  • Bremer, J. (1966). The synthesis of taurocholic and glycocholic acids in human liver homogenates and subcellular fractions in obstructive jaundice.
  • Sahoo, D., et al. (2005). 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media. Lipids, 40(10), 1031–1041.
  • Van der Velden, N. S., et al. (2022). 3α,7-Dihydroxy-14(13→12)abeo-5β,12α(H),13β(H)-cholan-24-oic Acids Display Neuroprotective Properties in Common Forms of Parkinson's Disease. Molecules, 28(1), 329.
  • Valkonen, A., et al. (2008). 3α-Hydroxy-N-(3-hydroxypropyl)-5β-cholan-24-amide. Acta crystallographica. Section E, Structure reports online, 65(Pt 1), o650.

Sources

Application

Application Note &amp; Protocols: Characterizing Bile Acid Derivative Interactions with Muscarinic Receptors

Introduction: A New Frontier in Cholinergic Signaling Muscarinic acetylcholine receptors (mAChRs) are a family of G-protein coupled receptors (GPCRs) comprising five subtypes (M1-M5) that are critical for regulating a va...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Cholinergic Signaling

Muscarinic acetylcholine receptors (mAChRs) are a family of G-protein coupled receptors (GPCRs) comprising five subtypes (M1-M5) that are critical for regulating a vast array of physiological functions, including those of the central and peripheral nervous systems.[1][2] Their involvement in conditions like Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease has made them prime therapeutic targets.[3]

Traditionally, the study of mAChRs has focused on orthosteric ligands that bind to the same site as the endogenous neurotransmitter, acetylcholine. However, a growing body of evidence reveals that other endogenous molecules can modulate receptor function. Among the most intriguing are bile acids, which are increasingly recognized not just for their role in digestion but as versatile signaling molecules.[2][4]

Recent studies have shown that bile acids can functionally interact with muscarinic receptors, potentially through allosteric sites—binding locations topographically distinct from the acetylcholine binding site.[1][2][3] This modulatory action presents a novel avenue for drug discovery, suggesting that custom-synthesized bile acid derivatives could be developed as highly specific, subtype-selective modulators of muscarinic receptor activity. Such compounds could offer a more refined therapeutic approach with fewer side effects than traditional orthosteric ligands.[5]

This guide provides a comprehensive framework for researchers to investigate the binding properties of novel bile acid derivatives at human muscarinic receptors. We will detail protocols for receptor membrane preparation, saturation binding assays to characterize the receptor population, and competitive binding assays to determine the affinity of test compounds.

Principle of the Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[6][7] The protocols herein focus on a competitive binding format, which is a robust method for determining the affinity of an unlabeled test compound (the bile acid derivative).[8]

The core principle involves a competition between a radiolabeled ligand (the "tracer," with a known high affinity for the receptor) and the unlabeled test compound for a finite number of receptors. By measuring the ability of increasing concentrations of the test compound to displace the radioligand, we can determine its inhibitory concentration (IC50). This value is then used to calculate the inhibition constant (Ki), which reflects the true binding affinity of the test compound for the receptor.[6][9]

Visualization of Key Concepts & Workflows

Experimental Workflow

The overall process, from preparing the biological materials to analyzing the final data, follows a systematic workflow.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assays cluster_analysis Phase 3: Data Analysis start Cell Culture (Expressing Target mAChR) prep Membrane Preparation & Protein Quantification start->prep saturation Saturation Assay (Determine Kd & Bmax of Radioligand) prep->saturation competition Competition Assay (Determine IC50 of Bile Acid Derivative) prep->competition analysis Scintillation Counting & Data Plotting saturation->analysis competition->analysis calc Calculate Ki Value (Cheng-Prusoff Equation) analysis->calc

Caption: High-level workflow for muscarinic receptor binding assays.

Principle of Competitive Binding

This diagram illustrates how the unlabeled bile acid derivative competes with the radiolabeled ligand at the muscarinic receptor binding site.

Caption: Competitive binding at the muscarinic receptor.

Detailed Protocols

Protocol 1: Membrane Preparation

Rationale: This protocol isolates the cell membranes containing the muscarinic receptors from other cellular components. A high-quality membrane preparation is essential for obtaining reliable and reproducible binding data.[8] The use of protease inhibitors is critical to prevent degradation of the receptors by endogenous proteases released during cell lysis.

Materials:

  • Cell line expressing the target human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).[10]

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Lysis Buffer: 10 mM Tris-HCl, pH 7.4, with protease inhibitor cocktail, ice-cold.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, ice-cold.[11]

  • Centrifuge and tubes.

  • Dounce or Polytron homogenizer.

  • BCA or Bradford protein assay kit.

Procedure:

  • Cell Harvest: Culture cells to ~90% confluency. Harvest the cells by scraping and transfer to a centrifuge tube.

  • Washing: Centrifuge at 500 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Lysis: Resuspend the pellet in ice-cold Lysis Buffer. Incubate on ice for 15 minutes.

  • Homogenization: Homogenize the cell suspension with 10-15 strokes of a Dounce homogenizer or for 10-20 seconds with a Polytron homogenizer on a low setting. This step ensures complete cell lysis.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[8][10]

  • Final Wash: Discard the supernatant. Resuspend the membrane pellet in ice-cold Assay Buffer and repeat the high-speed centrifugation (40,000 x g for 30 minutes).

  • Storage: Discard the supernatant and resuspend the final pellet in a small volume of Assay Buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.

  • Aliquoting: Aliquot the membrane suspension and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Saturation Binding Assay

Rationale: Before testing unknown compounds, it is crucial to characterize the receptor population in your membrane preparation. This assay determines two key parameters: the receptor density (Bmax ) and the dissociation constant (Kd ) of the radioligand.[6][12] The Kd value is essential for setting the appropriate concentration of radioligand in the subsequent competition assay and for the final calculation of the Ki value.[13] We will use [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist, which is a standard choice for these assays.[12][14][15]

Materials:

  • Membrane preparation (from Protocol 1).

  • Radioligand: [³H]-NMS (specific activity ~80-90 Ci/mmol).

  • Non-selective antagonist: Atropine (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

  • Scintillation fluid and vials (or plates).

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up reactions in triplicate. The final assay volume will be 250 µL.[11]

  • Radioligand Dilutions: Prepare a series of dilutions of [³H]-NMS in Assay Buffer. A typical concentration range would be 8-10 concentrations spanning from 0.01 to 10 times the expected Kd (e.g., 0.05 nM to 5 nM).[12]

  • Plate Loading:

    • Total Binding Wells: Add 50 µL of each [³H]-NMS dilution, 150 µL of membrane preparation (e.g., 20-50 µg protein), and 50 µL of Assay Buffer.[11]

    • Non-specific Binding (NSB) Wells: Add 50 µL of each [³H]-NMS dilution, 150 µL of membrane preparation, and 50 µL of a high concentration of atropine (1 µM final concentration).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[10][11]

  • Harvesting: Terminate the reaction by rapid vacuum filtration onto the pre-soaked glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot Specific Binding (y-axis) against the concentration of [³H]-NMS (x-axis).

    • Fit the data using non-linear regression (one-site binding hyperbola) in software like GraphPad Prism to determine the Kd (in nM) and Bmax (in fmol/mg protein).

Example Data Table (Saturation Assay):

[³H]-NMS (nM)Total Binding (CPM)Non-specific (CPM)Specific Binding (CPM)
0.05850150700
0.1015001801320
0.2531002502850
0.5052003504850
1.0078005007300
2.50105008009700
5.0011800120010600
10.0012200180010400
Result Kd = 0.45 nM, Bmax = 11000 CPM
Protocol 3: Competitive Binding Assay

Rationale: This assay determines the affinity of your unlabeled bile acid derivative by measuring its ability to compete with a fixed concentration of [³H]-NMS.[8][16] The concentration of [³H]-NMS should be set at or near its Kd value, as determined in Protocol 2, to ensure optimal assay sensitivity. The resulting IC50 value is converted to a Ki value using the Cheng-Prusoff equation.[17]

Materials:

  • Same as Protocol 2, plus the bile acid derivative(s) to be tested.

  • Known muscarinic antagonist (e.g., Atropine) and agonist (e.g., Carbachol) as controls.

Procedure:

  • Assay Setup: Prepare a 96-well plate for a final assay volume of 250 µL.

  • Compound Dilutions: Prepare a serial dilution of your bile acid derivative in Assay Buffer. A wide concentration range is recommended for the initial screen (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Plate Loading:

    • To each well, add 50 µL of the competing test compound (or control compound, or buffer).

    • Add 50 µL of [³H]-NMS (at a final concentration equal to its Kd).

    • Initiate the reaction by adding 150 µL of the membrane preparation (20-50 µg protein).

    • Include Control Wells :

      • Total Binding: No competing compound (add 50 µL Assay Buffer instead).

      • Non-specific Binding: Add a saturating concentration of atropine (1 µM final).

  • Incubation, Harvesting, and Counting: Follow steps 4-7 from Protocol 2.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of your test compound.

    • Plot the percent specific binding (y-axis) against the log concentration of the bile acid derivative (x-axis).

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation :[17][18] Ki = IC50 / (1 + ([L]/Kd)) Where:

      • IC50 is the concentration of the bile acid derivative that inhibits 50% of specific binding.

      • [L] is the concentration of the radioligand ([³H]-NMS) used in the assay.

      • Kd is the dissociation constant of the radioligand, determined in Protocol 2.

Example Data Table (Competition Assay):

Log [Bile Acid Derivative] (M)% Specific Binding
-10.099.5
-9.598.2
-9.095.1
-8.588.3
-8.075.4
-7.552.1
-7.028.9
-6.512.5
-6.06.8
-5.54.1
Result IC50 = 3.0 x 10⁻⁸ M (30 nM)

Interpretation and Further Considerations

The calculated Ki value provides a quantitative measure of the binding affinity of the bile acid derivative for the specific muscarinic receptor subtype. By repeating these assays across cell lines expressing different M1-M5 subtypes, a selectivity profile can be established.

  • Orthosteric vs. Allosteric Binding: While this protocol measures binding affinity, it does not distinguish between orthosteric and allosteric binding sites. Bile acids are often proposed to act as allosteric modulators.[1][2] If a bile acid derivative binds to an allosteric site, it may alter the binding affinity of the radioligand ([³H]-NMS) rather than competing directly. This can result in a "ceiling" or "floor" effect on the competition curve (i.e., not reaching 0% or 100% displacement). Further functional assays (e.g., measuring downstream signaling like calcium flux or cAMP levels) are necessary to fully characterize the compound as a positive allosteric modulator (PAM), negative allosteric modulator (NAM), or neutral allosteric ligand.[7][19]

  • Functional Validation: Binding affinity does not always correlate directly with functional activity. It is crucial to follow up these binding studies with functional assays to determine if the bile acid derivative acts as an agonist, antagonist, or allosteric modulator of receptor signaling.[7]

References

  • Chem Help ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Raufman, J. P., Chen, Y., Zimniak, P., & Cheng, K. (2003). Activation of muscarinic receptor signaling by bile acids: physiological and medical implications. Digestive Diseases and Sciences, 48(8), 1431-1444. [Link]

  • Yu, W., MacKerell, A. D., Jr, & Raufman, J. P. (2025). Bile Acids Are Potential Negative Allosteric Modulators of M1 Muscarinic Receptors. International Journal of Molecular Sciences, 26(18), 14325. [Link]

  • Ciofi, C. C., & Chiarugi, A. (1992). [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture. Journal of Neurochemistry, 58(2), 529-535. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Adem, A., et al. (1986). [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes. Journal of Neuroimmunology, 12(1), 59-69. [Link]

  • Jakoš, T., et al. (2020). Current Advances in Allosteric Modulation of Muscarinic Receptors. International Journal of Molecular Sciences, 21(4), 1413. [Link]

  • Yu, W., MacKerell, A. D., & Raufman, J. P. (2025). Bile Acids Are Potential Negative Allosteric Modulators of M1 Muscarinic Receptors. International Journal of Molecular Sciences, 26(18), 14325. [Link]

  • Raufman, J. P., et al. (2002). Selective interaction of bile acids with muscarinic receptors: a case of molecular mimicry. European Journal of Pharmacology, 457(2-3), 183-193. [Link]

  • ICE Bioscience. (2024, November 6). Advancing GPCR Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Modulation of ACh response by allosteric modulators at M1 receptors. Retrieved from [Link]

  • University of Miami. (n.d.). Distinct kinetic binding properties of N-[3H]-methylscopolamine afford differential labeling and localization of M1, M2, and M3 muscarinic receptor subtypes in primate brain. Retrieved from [Link]

  • Stanimirov, B., et al. (2018). Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles. Frontiers in Pharmacology, 9, 1283. [Link]

  • Lazareno, S., & Birdsall, N. J. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. British Journal of Pharmacology, 134(1), 239-246. [Link]

  • Ehlert, F. J. (2021). Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias. Frontiers in Pharmacology, 11, 620240. [Link]

  • JoVE. (2025, July 8). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Retrieved from [Link]

  • YouTube. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. [Link]

  • Jakubík, J., et al. (2022). Allosteric Modulation of Muscarinic Receptors by Cholesterol, Neurosteroids and Neuroactive Steroids. International Journal of Molecular Sciences, 23(21), 13247. [Link]

  • Raufman, J. P., et al. (2002). Lithocholylcholine, a bile acid/acetylcholine hybrid, is a muscarinic receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 303(1), 103-109. [Link]

  • ResearchGate. (2025, August 6). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Retrieved from [Link]

Sources

Method

Preparation of radiolabeled Methyl-3-keto-5Beta-cholan-24-oate

Application Note: Synthesis and Radiolabeling of Methyl-3-keto-5 -cholan-24-oate -Methyl-3-keto-5 -cholan-24-oate Executive Summary & Scientific Rationale Methyl-3-keto-5 -cholan-24-oate (Methyl Dehydrolithocholate) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Radiolabeling of Methyl-3-keto-5


-cholan-24-oate 

-Methyl-3-keto-5

-cholan-24-oate

Executive Summary & Scientific Rationale

Methyl-3-keto-5


-cholan-24-oate (Methyl Dehydrolithocholate) is a critical intermediate in the study of bile acid transport and metabolism. It serves as a specific probe for 3

-hydroxysteroid dehydrogenases (3

-HSD) and is utilized in investigating the binding kinetics of nuclear receptors such as FXR and TGR5.

This protocol details the synthesis of the Carbon-14 (


C) radiolabeled  variant.[1][2] While Tritium (

H) labeling is possible,

C is preferred for metabolic tracking due to the biological stability of the carbon skeleton compared to the labile nature of protons at the 3-position during enzymatic oxidation/reduction cycles.

Strategic Approach: The synthesis follows a "Modification of Precursor" strategy. We utilize commercially available


-Lithocholic Acid as the starting material. The pathway involves two key chemical transformations:[3][4][5]
  • C-24 Esterification: Protection of the carboxylic acid to improve solubility and prevent ionization during the oxidation step.

  • C-3 Oxidation: Regioselective oxidation of the 3

    
    -hydroxyl group to the 3-ketone using Jones Reagent (Chromium Trioxide).
    

Safety & Compliance (Critical)

  • Radiological Hazard: This protocol involves

    
    C (Beta emitter, 
    
    
    
    keV). All work must be performed in a designated radio-fume hood behind Plexiglass shielding. Double-gloving and Geiger-Muller monitoring are mandatory.
  • Chemical Hazard: Jones Reagent contains Hexavalent Chromium (Cr(VI)), a known carcinogen and strong oxidant. Quenching with isopropanol is required to reduce Cr(VI) to the less toxic Cr(III) before disposal.

  • Volatiles: Diazomethane (if used for methylation) is explosive; this protocol utilizes Acid-Catalyzed Methanolysis as a safer alternative.

Experimental Workflow Visualization

The following diagram illustrates the chemical pathway and critical decision points in the synthesis.

G Start [24-14C]-Lithocholic Acid (Precursor) Step1 Step 1: Esterification (MeOH / H2SO4) Start->Step1 Reflux 2h Inter [24-14C]-Methyl Lithocholate (Intermediate) Step1->Inter Workup Step2 Step 2: Oxidation (Jones Reagent / Acetone) Inter->Step2 0°C, 15 min Quench Quench: Isopropanol Step2->Quench Excess Oxidant Removal Final [24-14C]-Methyl-3-keto-5β-cholan-24-oate (Target) Quench->Final Purification (HPLC/TLC)

Caption: Two-step synthesis pathway converting radiolabeled Lithocholic Acid to the 3-keto methyl ester target.

Detailed Protocols

Step 1: Preparation of -Methyl Lithocholate

Objective: Convert the polar carboxylic acid to a methyl ester to facilitate the subsequent oxidation in organic solvent.

  • Reagents:

    • 
      -Lithocholic Acid (Specific Activity: ~50-60 mCi/mmol).
      
    • Anhydrous Methanol.

    • Concentrated Sulfuric Acid (

      
      ).
      
    • Sodium Bicarbonate (

      
      ) solution (5%).
      

Procedure:

  • Dissolve 18.8 mg (0.05 mmol) of

    
    -Lithocholic Acid in 5.0 mL of anhydrous methanol in a 25 mL round-bottom flask.
    
  • Add 50

    
    L of concentrated 
    
    
    
    dropwise.
  • Attach a reflux condenser and heat the mixture at 60°C for 2 hours.

    • Checkpoint: Monitor reaction progress via Radio-TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The product (

      
      ) should appear distinct from the starting material (
      
      
      
      ).
  • Cool to room temperature. Evaporate methanol under a stream of nitrogen to ~1 mL.

  • Dilute with 10 mL Ethyl Acetate.

  • Wash with 5 mL

    
     (to neutralize acid) followed by 5 mL Brine.
    
  • Dry organic layer over anhydrous

    
    , filter, and evaporate to dryness.
    
    • Yield Expectations: Quantitative (>95%).[6]

Step 2: Jones Oxidation to Methyl-3-keto-5 -cholan-24-oate

Objective: Oxidize the secondary alcohol at C-3 to a ketone without affecting the ester or the steroid backbone.

  • Reagents:

    • Jones Reagent: Dissolve 2.67 g Chromium Trioxide (

      
      ) in 2.3 mL conc. 
      
      
      
      , then dilute to 10 mL with water.
    • Acetone (HPLC Grade).

    • Isopropanol (Quenching agent).

Procedure:

  • Redissolve the dried

    
    -Methyl Lithocholate (from Step 1) in 4.0 mL of Acetone.
    
  • Cool the solution to 0°C in an ice bath. Temperature control is vital to prevent over-oxidation.

  • Add Jones Reagent dropwise with vigorous stirring until a persistent orange color remains (indicating excess oxidant). Typically, 50-100

    
    L is sufficient for this scale.
    
  • Stir at 0°C for 15 minutes.

  • Quenching: Add 0.5 mL Isopropanol dropwise. The solution will turn from orange to green (formation of Cr(III) salts) as the excess oxidant is consumed.

  • Dilute with 15 mL Ethyl Acetate and 10 mL Water.

  • Separate the organic layer.[7] Wash the aqueous layer once with 5 mL Ethyl Acetate.

  • Combine organic extracts and wash with water (

    
     mL) to remove all chromium traces.
    
  • Dry over

    
     and evaporate to dryness.
    

Purification and Quality Control

Crude oxidation products often contain trace amounts of over-oxidized byproducts or residual chromium salts. Purification is mandatory for biological applications.

Purification Method: Preparative TLC or HPLC

ParameterSpecification
Method Normal Phase HPLC
Column Silica (e.g., Zorbax SIL, 5

m, 4.6 x 250mm)
Mobile Phase Hexane : Ethyl Acetate (85 : 15 v/v)
Flow Rate 1.0 mL/min
Detection UV (210 nm) and Radiometric Flow Detector
Retention Time ~8-10 min (Target); Precursor elutes later (more polar)

Validation Criteria:

  • Radiochemical Purity (RCP): >97% by Radio-TLC.

  • Identity: Co-elution with authentic non-labeled Methyl-3-keto-5

    
    -cholan-24-oate standard (CAS: 1173-32-6).
    
  • Mass Spectrometry: APCI/ESI (+) mode. Expected

    
    .
    

Troubleshooting & Causality

  • Issue: Low Yield in Step 2.

    • Cause: Poor solubility of the steroid in acetone or old Jones reagent.

    • Fix: Ensure the intermediate is fully dissolved before adding oxidant. Prepare Jones reagent fresh.

  • Issue: Appearance of multiple spots on TLC.

    • Cause: Acid hydrolysis of the methyl ester during oxidation if the reaction is too warm or prolonged.

    • Fix: Keep reaction strictly at 0°C and quench immediately upon color persistence.

  • Issue: Green emulsion during workup.

    • Cause: Chromium salts precipitating.

    • Fix: Wash thoroughly with water; filtration through a small pad of Celite can help break emulsions.

References

  • Synthesis of 3-keto bile acids: Tserng, K. Y. (1978). "Synthesis of 3-keto bile acids by selective oxidation of bile acid methyl esters with silver carbonate-Celite." Journal of Lipid Research, 19(4), 501-504.

  • Jones Oxidation Mechanism: Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). "Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols." Journal of the Chemical Society, 39-45.

  • Bile Acid Chemistry & Properties: Hofmann, A. F., & Hagey, L. R. (2008). "Bile acids: chemistry, pathochemistry, biology, pathobiology, and therapeutics." Cellular and Molecular Life Sciences, 65(16), 2461-2483.

  • Target Molecule Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101684, Methyl 3-oxo-5beta-cholanoate.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing over-oxidation during 3-keto bile acid synthesis

Technical Support Center: Synthesis of 3-Keto Bile Acids A Guide to Preventing Over-oxidation and Ensuring Selective Synthesis Welcome to the technical support center for the synthesis of 3-keto bile acids. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Keto Bile Acids

A Guide to Preventing Over-oxidation and Ensuring Selective Synthesis

Welcome to the technical support center for the synthesis of 3-keto bile acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bile acid modifications. Over-oxidation is a common challenge in this area of synthesis, leading to undesired byproducts and reduced yields. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve clean, selective oxidation of the C3-hydroxyl group.

Troubleshooting Guide: Navigating Oxidation Challenges

This section addresses specific problems you might encounter during the synthesis of 3-keto bile acids. The question-and-answer format is designed to provide direct solutions to common experimental hurdles.

Question 1: My reaction is producing a mixture of keto-bile acids, including di-keto and tri-keto species. How can I selectively oxidize only the 3-hydroxyl group?

Answer: The selective oxidation of the 3α-hydroxyl group in the presence of other hydroxyl groups (e.g., at C7 and C12 in cholic acid) is a known challenge due to the similar reactivity of secondary alcohols. The key to selectivity lies in exploiting the subtle differences in the steric and electronic environments of these hydroxyl groups.

  • Root Cause Analysis: Over-oxidation to di- or tri-keto derivatives often results from using strong, non-selective oxidizing agents or harsh reaction conditions.[1][2] For instance, traditional chromium-based reagents like Jones reagent can be difficult to control and may lead to oxidation at multiple sites.[3][4][5][6][7]

  • Recommended Solution: Protecting Group Strategy: A robust method to ensure selectivity is to use a protecting group strategy. This involves selectively protecting the more reactive hydroxyl groups, performing the oxidation, and then deprotecting to yield the desired 3-keto bile acid.

    • Workflow for Selective Protection and Oxidation:

      • Selective Protection: Acetyl or formyl groups are commonly used to protect the hydroxyl groups at C7 and C12.[8] The 3α-hydroxyl group is often less reactive towards acylation, allowing for selective protection of the other hydroxyls.

      • Oxidation: Once the C7 and C12 hydroxyls are protected as esters, the remaining free 3α-hydroxyl group can be oxidized to a ketone using a variety of mild oxidizing agents.

      • Deprotection: The protecting groups can then be removed under basic conditions to yield the pure 3-keto bile acid.

    • Visualizing the Workflow:

      G Bile_Acid Bile Acid with 3α, 7α, 12α-OH Protect Selective Protection (e.g., Acetylation) Bile_Acid->Protect Protected_BA 7,12-Diacetyl Bile Acid Protect->Protected_BA Oxidize Oxidation of 3-OH Protected_BA->Oxidize Keto_Protected 3-Keto-7,12-Diacetyl Bile Acid Oxidize->Keto_Protected Deprotect Deprotection (Hydrolysis) Keto_Protected->Deprotect Final_Product 3-Keto Bile Acid Deprotect->Final_Product

Question 2: I am observing low yields and the formation of unidentified byproducts. What are some milder oxidation methods I can try?

Answer: Low yields and byproduct formation are often indicative of overly harsh reaction conditions that lead to side reactions or degradation of the starting material or product. Switching to a milder, more selective oxidizing agent can significantly improve your results.

  • Recommended Mild Oxidation Methods:

    • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers several advantages, including mild reaction conditions (room temperature, neutral pH), short reaction times, and high chemoselectivity. [9][10][11]It is known to be compatible with a wide range of sensitive functional groups. [10]

    • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. [12][13][14][15]It is performed at low temperatures (typically -78 °C), which helps to minimize side reactions. [15]

    • TEMPO-mediated Oxidation: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that can be used as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite or bis(acetoxy)iodobenzene. [16][17][18][19][20]This method is highly selective for the oxidation of primary and secondary alcohols.

  • Data Comparison of Mild Oxidation Methods:

Oxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TemperatureMild, fast, high yield, easy workupPotentially explosive nature, cost
Swern Oxidation CH₂Cl₂, -78 °CMild, avoids heavy metals, good for sensitive substratesRequires cryogenic temperatures, unpleasant odor of dimethyl sulfide byproduct
TEMPO (catalytic) with NaOCl Biphasic (e.g., CH₂Cl₂/H₂O), Room TemperatureCatalytic, environmentally friendly co-oxidantPotential for chlorination side reactions with sensitive substrates

Question 3: My starting material is acid-sensitive. Which oxidation methods should I avoid, and what are the best alternatives?

Answer: For acid-sensitive substrates, it is crucial to avoid oxidation methods that are performed under acidic conditions.

  • Methods to Avoid:

    • Jones Oxidation: This reaction uses a solution of chromium trioxide in aqueous sulfuric acid, creating a highly acidic environment that can cause decomposition or rearrangement of acid-labile compounds. [3][4][5][6][7]

  • Recommended Alternatives for Acid-Sensitive Substrates:

    • Dess-Martin Periodinane (DMP) Oxidation: As mentioned, DMP oxidation is performed under neutral pH conditions and is an excellent choice for acid-sensitive molecules. [10]Buffering the reaction with pyridine or sodium bicarbonate can further protect against any liberated acetic acid. [9]

    • Swern Oxidation: This method is also performed under non-acidic conditions and is well-suited for substrates with acid-sensitive functional groups. [12]

Frequently Asked Questions (FAQs)

Q1: What is the role of protecting groups in 3-keto bile acid synthesis?

A1: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to prevent it from reacting during a chemical transformation. [21][22]In the context of 3-keto bile acid synthesis, they are used to block the hydroxyl groups at positions C7 and C12, thereby directing the oxidation to the desired C3 position. [23][24]Ester protecting groups like acetates and formates are commonly employed for this purpose. [8][25]

Q2: Are there any enzymatic methods for the selective oxidation of bile acids?

A2: Yes, enzymatic methods offer a high degree of regio- and stereoselectivity. Hydroxysteroid dehydrogenases (HSDHs) are a class of enzymes that can catalyze the oxidation of specific hydroxyl groups on the steroid nucleus. [26][27]For example, a 3α-HSDH can be used to selectively oxidize the 3α-hydroxyl group. These biocatalytic methods are becoming increasingly popular as they are environmentally friendly and can be highly efficient. [28]

Q3: How can I monitor the progress of my oxidation reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product. The product, being more polar than the starting alcohol, will typically have a lower Rf value. Staining with a suitable reagent, such as potassium permanganate or ceric ammonium molybdate, can help in visualizing the spots.

Q4: I am working with a bile acid that only has a 3-hydroxyl group. Do I still need to be concerned about over-oxidation?

A4: While the issue of selectivity between different hydroxyl groups is absent, over-oxidation can still be a concern with harsh oxidizing agents. Depending on the reagent and conditions, side reactions such as C-H oxidation at adjacent positions or other rearrangements can occur. Therefore, it is still advisable to use mild and controlled oxidation methods to ensure a clean conversion to the 3-keto product.

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of a Bile Acid Derivative

  • Dissolve the bile acid derivative (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Swern Oxidation of a Bile Acid Derivative

  • In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve oxalyl chloride (1.5 equivalents) in anhydrous CH₂Cl₂ and cool to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous CH₂Cl₂ via the dropping funnel, keeping the internal temperature below -65 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Slowly add a solution of the bile acid derivative (1 equivalent) in anhydrous CH₂Cl₂ via the dropping funnel, maintaining the internal temperature below -65 °C.

  • Stir the reaction mixture for 30-60 minutes at -78 °C.

  • Add triethylamine (5 equivalents) dropwise, and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. [Link]

  • Tsuji, T. (1978). A convenient synthesis of 3-keto bile acids by selective oxidation of bile acids with silver carbonate-Celite. Journal of Lipid Research, 19(4), 501–504. [Link]

  • Kuhajda, K., et al. (2018). Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. Frontiers in Pharmacology, 9, 1035. [Link]

  • Iida, T., et al. (1988). Improved synthesis of 3-keto, 4-ene-3-keto, and 4,6-diene-3-keto bile acids. Steroids, 51(3-4), 383–394. [Link]

  • Wikipedia. (n.d.). Swern oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

  • Mukhopadhyay, S., & Maitra, U. (2004). Chemistry and biology of bile acids. Current Science, 87(12), 1666–1683.
  • Wikipedia. (n.d.). Jones oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. [Link]

  • Adichemistry. (n.d.). JONES REAGENT & OXIDATION REACTIONS. [Link]

  • The Organic Chemistry Tutor. (n.d.). Jones Oxidation. [Link]

  • Total Organic Chemistry. (2020, July 31). Jones Oxidation | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. [Link]

  • University of Guelph. (n.d.). Alcohol Protecting Groups. [Link]

  • Ferrandi, E. E., et al. (2020). Hydroxysteroid Dehydrogenases: An Ongoing Story. ChemBioChem, 21(13), 1774–1795. [Link]

  • Google Patents. (n.d.).
  • Devlin, A. S., & Fischbach, M. A. (2015). A biosynthetic pathway for a prominent class of microbiota-derived bile acids.

Sources

Optimization

Technical Support Center: Purification of Methyl Lithocholate Reaction Mixtures

Prepared by: Gemini, Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted methyl lithocho...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted methyl lithocholate from reaction products. The methodologies described herein are grounded in established chemical principles and purification techniques, ensuring reliable and reproducible results.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the purification of compounds synthesized in the presence of methyl lithocholate.

Q1: I performed a standard aqueous work-up, but my product is still contaminated with unreacted methyl lithocholate. Why did this fail?

A: A standard aqueous work-up is designed to remove water-soluble impurities, such as salts or polar reagents.[1][2] Methyl lithocholate, being the methyl ester of a bile acid, is a highly hydrophobic and lipophilic molecule, making it largely insoluble in water.[3] If your desired product is also a non-polar or moderately polar organic molecule, both compounds will preferentially remain in the organic layer during an aqueous extraction. Therefore, this technique is ineffective for separating these two components from each other.

Q2: What is the most effective strategy for separating my product from residual methyl lithocholate?

A: The optimal strategy depends on the physicochemical differences between your product and methyl lithocholate. The two most powerful techniques are:

  • Flash Column Chromatography: This is the method of choice when there is a significant difference in polarity between your product and methyl lithocholate. It is highly versatile and can be adapted for a wide range of compound classes.[4]

  • Crystallization/Recrystallization: This technique is ideal if your product is a solid and exhibits different solubility properties from methyl lithocholate in a given solvent system.[4][5] It can be a very effective and scalable method for achieving high purity.[6]

The choice between these methods is guided by preliminary analysis, typically using Thin Layer Chromatography (TLC), to assess the polarity difference.

Q3: How do I select an appropriate solvent system for flash column chromatography?

A: The key is to find a solvent system where your product and methyl lithocholate have different retention factors (Rƒ) on a TLC plate.

  • Principle: Separation on silica gel is based on polarity. More polar compounds adhere more strongly to the silica and move slower (lower Rƒ), while less polar compounds travel faster (higher Rƒ).

  • Method Development:

    • Dissolve a small sample of your crude mixture.

    • Spot it on a silica gel TLC plate.

    • Develop the plate in various solvent systems of differing polarities. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[4]

    • Visualize the spots (e.g., using UV light or a chemical stain).

    • The ideal solvent system will show a good separation between the spot for your product and the spot for methyl lithocholate (ΔRƒ ≥ 0.2). The target Rƒ for the desired compound should be around 0.3-0.4 for optimal separation on a column.

Q4: My product and methyl lithocholate are co-eluting during column chromatography. What are my options?

A: Co-elution indicates that the polarity difference is insufficient for separation under the current conditions. Here are several strategies to resolve this:

  • Adjust Solvent Polarity: Fine-tune the ratio of your polar and non-polar solvents. Even small changes can significantly impact resolution.

  • Change Solvent System: Introduce a different solvent to alter the selectivity. For example, replacing ethyl acetate with a mixture of acetone and dichloromethane can change how compounds interact with the silica gel.[4]

  • Incorporate a Modifier: Adding a small amount (~1%) of a modifier like acetic acid or triethylamine can dramatically alter the retention of acidic or basic compounds, respectively, by suppressing ionization.[4]

  • Switch Stationary Phase: If normal-phase silica gel fails, consider reversed-phase chromatography using a C18-functionalized silica column.[4] In this technique, the elution order is reversed: less polar compounds are retained more strongly. The mobile phase is typically a polar mixture, such as methanol and water.[4]

Q5: I am attempting to purify my solid product by recrystallization, but it won't crystallize from solution. What should I do?

A: Failure to crystallize is usually due to one of the following reasons:

  • Solution is not saturated: The concentration of your product is too low. You can try to carefully evaporate some of the solvent to increase the concentration.

  • Inappropriate Solvent: The chosen solvent may be too good (your compound is too soluble) or too poor (it won't dissolve at all). A good single solvent for recrystallization is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.

  • Cooling Too Rapidly: Rapid cooling often leads to the formation of an oil or amorphous solid rather than well-ordered crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Absence of Nucleation Sites: Crystallization requires a starting point.[7] Try scratching the inside of the flask with a glass rod (below the solvent level) or adding a "seed" crystal of your pure product to induce crystallization.[7]

Q6: How can I confirm that the unreacted methyl lithocholate has been successfully removed?

A: Analytical techniques are essential to verify purity.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of the starting material in your purified fractions.[8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample by separating and detecting all components.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, this method can separate components and provide mass spectral data for identification.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and detect the characteristic signals of methyl lithocholate if it is still present as an impurity.

Purification Workflow & Decision Logic

The following diagram illustrates a general workflow for purifying your product and removing unreacted methyl lithocholate.

crude Crude Reaction Mixture workup Aqueous Work-up (Removes polar impurities) crude->workup assessment Purity Assessment (TLC, HPLC) workup->assessment chrom Flash Column Chromatography assessment->chrom  Significant Polarity  Difference (ΔRƒ > 0.2) cryst Recrystallization assessment->cryst Product is Solid & Solubility Differs pure Pure Product chrom->pure cryst->pure analysis Final Purity Analysis (HPLC, NMR, MS) pure->analysis

Caption: General purification workflow for product isolation.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Silica Gel)

This protocol describes a standard procedure for separating compounds based on polarity. It is predicated on successful method development using TLC.

1. Preparation of the Column:

  • Select a column of appropriate size for the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude product by weight).
  • Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the silica bed is compact and level.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of the column eluent or a volatile solvent like dichloromethane.
  • Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed. This often improves resolution.

3. Elution:

  • Carefully add the eluent to the top of the column.
  • Apply positive pressure (using a pump or inert gas) to begin flowing the solvent through the column.
  • Maintain a constant flow rate and ensure the silica bed does not run dry.

4. Fraction Collection:

  • Collect the eluate in a series of test tubes or flasks.
  • Monitor the composition of the collected fractions using TLC to identify which ones contain your desired product.

5. Product Isolation:

  • Combine the pure fractions containing your product.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Table 1: Suggested Starting Solvent Systems for TLC/Column Chromatography

Expected Product PolarityNon-Polar SolventPolar SolventTypical Starting Ratio (v/v)
Less Polar than MLCHexanesEthyl Acetate95:5
Similar Polarity to MLCDichloromethaneAcetone98:2
More Polar than MLCHexanesEthyl Acetate80:20
Very PolarEthyl AcetateMethanol99:1
Protocol 2: Purification by Recrystallization

This method leverages differences in solubility to achieve purification. The goal is to create a saturated solution of the crude material in a hot solvent, from which only the desired product crystallizes upon cooling.

1. Solvent Selection:

  • Single-Solvent Method: Find a solvent that dissolves your product poorly at room temperature but completely at its boiling point. The impurity (methyl lithocholate) should ideally remain soluble at low temperatures or be insoluble at high temperatures.
  • Two-Solvent Method: Find a pair of miscible solvents. One solvent should readily dissolve your product ("soluble solvent"), while the other should not ("insoluble solvent").

2. Recrystallization Procedure (Two-Solvent Example):

  • Dissolve the crude material in the minimum required amount of the hot "soluble solvent" (e.g., ethyl acetate).
  • While the solution is still hot, add the "insoluble solvent" (e.g., petroleum ether or hexanes) dropwise until the solution becomes faintly cloudy (the saturation point).[4]
  • If necessary, add a drop or two of the hot "soluble solvent" to redissolve the precipitate and obtain a clear solution.
  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process.
  • Once crystals have formed, you may place the flask in an ice-water bath for 15-30 minutes to maximize the yield.

3. Crystal Collection:

  • Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
  • Wash the crystals sparingly with a small amount of the cold "insoluble solvent" to remove any residual soluble impurities.
  • Dry the crystals under vacuum to remove all traces of solvent.
Chromatography Troubleshooting Logic

If initial chromatographic attempts fail, use the following decision tree to refine your method.

start Compounds Co-elute (Poor Separation) step1 Adjust Solvent Ratio (e.g., 9:1 to 8:2 Hex:EtOAc) start->step1 check1 Sufficient Separation? step1->check1 step2 Change Solvent System (e.g., DCM/Acetone) check1->step2 No success Separation Achieved check1->success Yes check2 Sufficient Separation? step2->check2 step3 Switch to Reversed-Phase (C18, MeOH/H₂O) check2->step3 No check2->success Yes step3->success

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

  • Hofmann, A. F., & Roda, A. (1984). Physicochemical properties of bile acids and their relationship to biological properties: an overview of the subject. Journal of Lipid Research, 25(13), 1477-1489. [Link]

  • SIELC Technologies. (2024, January 24). HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column. [Link]

  • Zhang, R., et al. (2023). Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol. Organic Process Research & Development, 27(7), 1336-1344. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl lithocholate. PubChem Compound Database. [Link]

  • NIST. (n.d.). Methyl lithocholate, (3α,5β)-, TMS derivative. NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). Lithocholic acid. [Link]

  • Tserng, K. Y. (1978). A convenient synthesis of 3-keto bile acids by selective oxidation of bile acids with silver carbonate-Celite. Journal of Lipid Research, 19(4), 501-504. [Link]

  • Selye, H., & Zsigmond, G. (1973). Potentiation of lithocholic-acid-induced cholestasis by methyl isobutyl ketone. The Journal of International Medical Research, 1(6), 504-508. [Link]

  • Pyka, A., & Budzisz, M. (2006). TLC of Selected Bile Acids: Detection and Separation. Journal of Planar Chromatography – Modern TLC, 19(110), 294-299. [Link]

  • Dong, Y., et al. (2021). Designing synergistic crystallization inhibitors: bile salt derivatives of cellulose with enhanced hydrophilicity. VTechWorks. [Link]

  • Bertin, D., & Fetizon, M. (1981). U.S. Patent No. 4,277,408. Washington, DC: U.S.
  • Sykes, N. M., et al. (2023). Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p- Diastereomeric Salts. Crystal Growth & Design, 23(12), 8753-8761. [Link]

  • Eberhart, L. B., et al. (2023). A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas Chromatography-Mass Spectrometry with a Single Extraction and One-Step Derivatization. Journal of Scientific & Medical Research, 5(2). [Link]

  • Chen, G., & Shieh, W. C. (2011). Methods for the purification of deoxycholic acid.
  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • ResearchGate. (2015). How can I remove unreacted acrylic acid from reaction mixture?. [Link]

  • ResearchGate. (2016). How to remove unreacted barbituric acid from a reaction mixture?. [Link]

  • Vejux, A., et al. (2018). Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids. Journal of Lipid Research, 59(4), 730-743. [Link]

  • Berg, L. (1992). U.S. Patent No. 5,152,876. Washington, DC: U.S.
  • Universiti Teknologi MARA. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. [Link]

  • D'Orazio, G., et al. (2013). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. LCGC North America, 31(11), 948-957. [Link]

  • Wang, J., & Li, J. (2012). Novel crystal form of glycocholic acid and preparation method of same.
  • Wang, Y., et al. (2020). Synthesis and crystallization purification of phytosterol esters for food industry application. Grasas y Aceites, 71(3), e363. [Link]

  • He, J., & Wang, Y. (2015). Method for purifying 7-ketolithocholic acid by adopting silylation reagent.

Sources

Troubleshooting

Storage stability of Methyl-3-keto-5Beta-cholan-24-oate at 2-8°C

Welcome to the dedicated technical support center for Methyl-3-keto-5β-cholan-24-oate. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for Methyl-3-keto-5β-cholan-24-oate. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this crucial intermediate in your experiments. Here, we address common questions and provide practical guidance for its storage and handling, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for Methyl-3-keto-5β-cholan-24-oate?

For routine short- to medium-term use, Methyl-3-keto-5β-cholan-24-oate should be stored in a refrigerator at 2-8°C . It is advisable to store the compound in a tightly sealed container to prevent moisture absorption, especially given that it is a solid.

How stable is Methyl-3-keto-5β-cholan-24-oate at 2-8°C over the long term?

While the recommended storage temperature is 2-8°C, there is limited publicly available, long-term stability data specifically for Methyl-3-keto-5β-cholan-24-oate under these conditions. As a keto-bile acid derivative, its stability can be influenced by several factors over time. Keto bile acids, particularly those with a ketone group at the C-3 position, can be susceptible to degradation. Therefore, for long-term storage or for use as a reference standard, it is crucial to establish an in-house stability monitoring program.

What potential degradation pathways should I be aware of?

The primary chemical liabilities of Methyl-3-keto-5β-cholan-24-oate include:

  • Hydrolysis: The methyl ester at the C-24 position can be susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions, which would yield the corresponding carboxylic acid, 3-keto-5β-cholan-24-oic acid.

  • Oxidation: While the steroid core is relatively stable, oxidative degradation can occur over extended periods, potentially introducing hydroxyl groups or other modifications.

  • Epimerization: The stereochemistry of the molecule could be subject to change under certain conditions, although this is less likely under standard refrigerated storage.

I suspect my sample of Methyl-3-keto-5β-cholan-24-oate may have degraded. How can I check its purity?

If you suspect degradation, a purity assessment is recommended. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector (e.g., UV, Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) are powerful techniques for this purpose. A stability-indicating method should be used, which is a validated analytical procedure that can accurately and selectively measure the concentration of the intact compound in the presence of its potential degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of Methyl-3-keto-5β-cholan-24-oate leading to reduced potency or the presence of interfering byproducts.1. Verify the purity of your current stock using a suitable analytical method (e.g., HPLC, UPLC).2. If degradation is confirmed, procure a fresh batch of the compound.3. Implement a routine stability testing protocol for your working solutions and long-term stored material.
Changes in the physical appearance of the solid (e.g., color change, clumping). Potential moisture absorption or chemical degradation.1. Do not use the material if its physical appearance has changed significantly.2. Assess the purity of the material analytically.3. Ensure the storage container is airtight and consider storing with a desiccant.
Difficulty in dissolving the compound. This could be related to the solvent choice or potential degradation leading to less soluble impurities.1. Confirm the appropriate solvent for your application.2. If solubility issues persist with a previously effective solvent, it may indicate impurity presence. Analyze the purity of the compound.

Experimental Protocols

Protocol 1: Establishing a Stability-Indicating HPLC Method

This protocol outlines the general steps to develop an HPLC method to assess the stability of Methyl-3-keto-5β-cholan-24-oate.

Objective: To develop a method that separates the parent compound from its potential degradation products.

Materials:

  • Methyl-3-keto-5β-cholan-24-oate

  • HPLC-grade acetonitrile, methanol, and water

  • Acids (e.g., formic acid, acetic acid) or buffers for mobile phase optimization

  • HPLC system with a UV or ELSD detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of Methyl-3-keto-5β-cholan-24-oate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Forced Degradation Studies: To generate potential degradation products, subject the stock solution to stress conditions. This is a crucial step in developing a stability-indicating method.[1][2]

    • Acidic Hydrolysis: Add 1N HCl and heat at 60°C for a defined period (e.g., 2, 4, 8 hours).

    • Basic Hydrolysis: Add 1N NaOH and heat at 60°C for a defined period.

    • Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature.

    • Thermal Degradation: Heat the solid compound at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to UV light.

  • Method Development:

    • Inject the stressed samples and the unstressed standard solution onto the HPLC system.

    • Optimize the mobile phase composition (e.g., gradient of acetonitrile and water with 0.1% formic acid) and flow rate to achieve good separation between the main peak (Methyl-3-keto-5β-cholan-24-oate) and any new peaks that appear in the stressed samples.

    • Ensure the method is sensitive enough to detect low levels of degradation products.

  • Method Validation: Once a suitable separation is achieved, validate the method according to relevant guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Routine Stability Monitoring at 2-8°C

Objective: To monitor the purity of Methyl-3-keto-5β-cholan-24-oate over time under recommended storage conditions.

Materials:

  • A dedicated batch of Methyl-3-keto-5β-cholan-24-oate for the stability study.

  • Validated stability-indicating HPLC method (as developed in Protocol 1).

  • Appropriate storage containers (e.g., amber glass vials with tight-fitting caps).

  • A calibrated refrigerator maintaining 2-8°C.

Procedure:

  • Initial Analysis (Time 0):

    • Upon receiving a new batch, perform an initial purity analysis using the validated HPLC method. This will serve as the baseline.

    • Record the purity value and retain the chromatogram.

  • Sample Storage:

    • Aliquot the compound into several vials to avoid repeated opening and closing of the main stock.

    • Store the vials in the refrigerator at 2-8°C, protected from light.

  • Periodic Testing:

    • At predetermined time points (e.g., 3, 6, 12, 24 months), remove one aliquot from storage.

    • Allow the sample to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a solution and analyze it using the same HPLC method as in the initial analysis.

  • Data Analysis:

    • Compare the purity results at each time point to the initial (Time 0) value.

    • Examine the chromatograms for any new impurity peaks or an increase in the area of existing impurity peaks.

    • Establish an acceptable purity limit based on the requirements of your experiments. If the purity drops below this limit, the material should be considered for replacement.

Visualizations

Stability_Workflow cluster_0 Initial Assessment cluster_1 Storage & Monitoring cluster_2 Data Evaluation cluster_3 Action start Receive New Batch of Methyl-3-keto-5Beta-cholan-24-oate initial_analysis Perform Initial Purity Analysis (Time 0) via HPLC start->initial_analysis storage Store Aliquots at 2-8°C initial_analysis->storage periodic_testing Periodic Purity Testing (e.g., 3, 6, 12 months) storage->periodic_testing data_analysis Compare Purity to Time 0 periodic_testing->data_analysis decision Purity within Acceptable Limits? data_analysis->decision Evaluate continue_use Continue Use decision->continue_use Yes replace Replace Batch decision->replace No continue_use->periodic_testing Next Time Point

Caption: Workflow for routine stability monitoring.

References

  • World Health Organization. (2018). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 1010, Annex 3. [Link]

  • European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. [Link]

  • Hotha, K. K., et al. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations. American Journal of Analytical Chemistry, 11(4), 145-162. [Link]

  • World Health Organization. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010, Annex 10. [Link]

  • BioPharma Consulting Group. (2023). Stability Testing Strategies for Working Standards. [Link]

  • Han, J., et al. (2010). Development and validation of a UPLC-ELSD method for fast simultaneous determination of five bile acid derivatives in Calculus Bovis and its medicinal preparations. Food Chemistry, 120(2), 627-632. [Link]

  • CASSS. (2015). Reference Standards: Common Practices and Challenges. [Link]

  • Global Bioanalysis Consortium. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(1), 1-10. [Link]

  • Koch, H., & Stark, G. (1993). Stability of ketone bodies in serum in dependence on storage time and storage temperature. European journal of clinical chemistry and clinical biochemistry, 31(5), 335-337. [Link]

  • SIELC Technologies. (2024). HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column. [Link]

Sources

Optimization

Resolving emulsions during extraction of bile acid intermediates

A Senior Application Scientist's Guide to Resolving Emulsions Welcome to the technical support center for resolving common challenges in the liquid-liquid extraction (LLE) of bile acid intermediates. As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Resolving Emulsions

Welcome to the technical support center for resolving common challenges in the liquid-liquid extraction (LLE) of bile acid intermediates. As a Senior Application Scientist, I understand that persistent emulsions are a significant bottleneck in drug development and research, leading to reduced yields, lower purity, and lost time. This guide is structured to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Tackling Emulsions Head-On

This section addresses specific issues you may encounter during your extraction workflow in a direct question-and-answer format.

Q1: I've just finished shaking my separatory funnel and I'm seeing a thick, milky layer between the aqueous and organic phases. What is it and why did it form?

A: You are observing an emulsion, which is a stable dispersion of one immiscible liquid within another in the form of microscopic droplets.[1] The formation of this stable mixture is one of the most common problems in LLE.[2]

Causality Behind Emulsion Formation:

  • Presence of Endogenous Surfactants: Bile acid feed streams are often complex biological mixtures. They can contain naturally occurring surfactant-like molecules such as phospholipids, free fatty acids, and proteins.[2] These molecules are amphiphilic, meaning they have both water-soluble (hydrophilic) and oil-soluble (hydrophobic) parts, allowing them to stabilize the interface between the aqueous and organic layers.[3]

  • Intense Mechanical Agitation: Vigorous shaking or high-shear mixing provides the energy to break up the liquid phases into fine droplets, increasing the surface area between them.[4] When emulsifying agents are present, they quickly occupy this new surface area, preventing the droplets from coalescing back into distinct layers.[5][6]

  • Similar Phase Densities: If the densities of your aqueous and organic phases are too close, gravitational separation is less effective, giving the emulsion more time to stabilize.[7]

  • pH and Ionic Strength: The pH of the aqueous phase is critical, as it affects the charge and solubility of both the bile acid intermediates and the emulsifying impurities.[8][9][10] At certain pH values, these compounds can act as potent emulsifiers.

Q2: The emulsion has formed. What is the simplest first step I should take?

A: The most prudent initial approach is patience, followed by gentle mechanical encouragement.

  • Wait and Observe: Allow the separatory funnel to stand undisturbed in a ring clamp for 15-60 minutes.[1][11] Often, less stable emulsions will break on their own as the droplets slowly coalesce.

  • Gentle Agitation: If waiting alone is not effective, gently tap the sides of the separatory funnel or swirl the contents slowly.[11][12] This can encourage droplets to collide and merge without re-introducing high shear forces.

These simple, non-invasive methods should always be your first line of defense as they do not introduce new reagents that could complicate downstream processing.

Q3: My emulsion is persistent after waiting. What is the most common and effective chemical method to break it?

A: The most widely used and frequently successful technique is known as "salting out."[2][4] This involves adding a saturated solution of sodium chloride (brine) to the separatory funnel.

The Mechanism of "Salting Out": The addition of a high concentration of salt, like NaCl, dramatically increases the ionic strength of the aqueous layer.[13] This has two primary effects:

  • Reduces Mutual Solubility: It decreases the solubility of the organic solvent in the aqueous phase and forces organic-soluble, surfactant-like molecules out of the aqueous layer.[13][14]

  • Increases Aqueous Phase Density: The salt increases the density of the aqueous layer, enhancing the density difference between the two phases and promoting gravitational separation.[7]

Experimental Protocol: Salting Out
  • Prepare Saturated Brine: In a separate beaker, add sodium chloride (NaCl) to deionized water while stirring until no more salt dissolves and a small amount of solid salt remains at the bottom.

  • Add to Emulsion: Carefully vent the separatory funnel containing the emulsion. Add a volume of the saturated brine solution, typically 10-20% of the aqueous phase volume.

  • Mix Gently: Re-stopper the funnel and gently invert it 2-3 times. Do not shake vigorously , as this can re-form the emulsion.

  • Observe: Allow the funnel to stand and observe the separation of the layers. The emulsion should begin to dissipate as the droplets coalesce.

Q4: "Salting out" didn't fully resolve the issue. Are there other chemical strategies I can employ?

A: Yes, if salting out is insufficient, altering the pH or the solvent composition are powerful secondary options.

  • pH Adjustment: This is particularly effective when dealing with acidic or basic impurities that may be acting as emulsifiers.[1] Since bile acids are acidic, precise pH control is crucial for their extraction anyway.[15] Lowering the pH to 2 with a dilute acid (e.g., 1M HCl) can protonate carboxylate groups on emulsifying fatty acids or bile acids themselves, neutralizing their charge and reducing their surfactant properties.[11][12]

    • Protocol: Add the dilute acid or base dropwise with gentle swirling, monitoring the pH of the aqueous layer. Be cautious not to cause unwanted reactions or degradation of your target compound.

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity (dielectric constant) of the organic phase.[2][4] This can increase the solubility of the emulsifying agent in one of the phases, destabilizing the interface. For example, adding a small amount of methanol can sometimes help break emulsions.[16] However, ensure the added solvent is easily removable later (e.g., by evaporation).

Q5: I'm dealing with an exceptionally stubborn emulsion. What physical or mechanical methods can I use?

A: For highly stable emulsions, more forceful mechanical methods are required.

MethodPrinciple of ActionAdvantagesDisadvantages
Centrifugation Applies a strong centrifugal force that accelerates the gravitational separation of the immiscible liquids and compacts the emulsified layer.[1][4][11]Highly effective and often the surest way to break a tough emulsion.[11][12]Requires a centrifuge capable of handling the required volumes and solvent types.[4]
Filtration The emulsion is passed through a physical medium like a plug of glass wool or a pad of Celite® in a funnel.[1][17] This physically disrupts the droplets, forcing them to coalesce.Simple setup. Can also remove any solid particulate matter that may be stabilizing the emulsion.Can be slow. Potential for analyte loss due to adsorption onto the filter medium.
Ultrasonic Bath High-frequency sound waves create localized areas of high and low pressure, disrupting the emulsion.[1][11] Often performed in an ice bath to prevent heating.Good for thermally sensitive compounds.May not be effective for all emulsion types. Requires an ultrasonic bath.
Thermal Shock Sudden cooling or freezing of the emulsion can increase the interfacial tension between the phases, promoting coalescence.[18]Can be effective and requires simple equipment.Risk of freezing the aqueous layer, which can be problematic. Potential for thermal degradation of the analyte.
Q6: How can I avoid this problem in the future? What are the best preventative measures?

A: Prevention is always better than remediation.[2][4] Adopting best practices can significantly reduce the likelihood of emulsion formation.

  • Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel for 1-2 minutes.[2][7] This provides sufficient surface area for extraction to occur without the high energy input that favors emulsification.

  • Pre-emptive Salting Out: If you know a particular extraction is prone to forming emulsions, add salt (solid NaCl or brine) to the aqueous solution before adding the organic solvent and mixing.[2][11]

  • Adjust pH Beforehand: Set the pH of the aqueous phase to the optimal level for your extraction before mixing. This ensures your bile acid intermediate is in the correct protonation state for extraction and can minimize the emulsifying potential of other components.

  • Consider Alternative Techniques: For samples that consistently form emulsions, LLE may not be the ideal method. Consider alternatives like Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE), which immobilize the aqueous phase on a solid support, preventing emulsion formation entirely.[2][4]

Visualizing the Workflow

The following diagrams illustrate the decision-making process for troubleshooting and the underlying mechanism of action.

Emulsion_Troubleshooting_Workflow start Emulsion Formed (Milky Interface) wait 1. Wait & Observe (15-60 min) 2. Gentle Swirl/Tap start->wait check1 Is Emulsion Resolved? wait->check1 add_brine Add Saturated Brine ('Salting Out') & Gently Invert check1->add_brine No end Phases Separated check1->end Yes check2 Is Emulsion Resolved? add_brine->check2 advanced Advanced Techniques (Choose One) check2->advanced No check2->end Yes centrifuge Centrifugation advanced->centrifuge filter Filtration (Glass Wool / Celite) advanced->filter ph_adjust pH Adjustment advanced->ph_adjust centrifuge->end filter->end ph_adjust->end

Caption: A decision tree for troubleshooting emulsions.

Emulsion_Mechanism Mechanism of Emulsion Breaking cluster_0 Stable Emulsion cluster_1 After 'Salting Out' oil1 Oil emulsifier1 Emulsifier water1 Water label_stable Emulsifier stabilizes the oil-water interface oil2 Oil Layer water2 Aqueous Layer (High Ionic Strength) oil2->water2 salt + NaCl label_broken Increased ionic strength of water destabilizes the interface, forcing coalescence. cluster_0 cluster_0 cluster_1 cluster_1

Caption: How "salting out" breaks an emulsion.

Frequently Asked Questions (FAQs)

Q: Will adding salt or changing the pH affect the recovery of my bile acid intermediate? A: It can, which is why these steps must be performed carefully. Adding salt primarily affects the aqueous layer and should improve the partitioning of your organic-soluble intermediate into the organic layer, potentially increasing yield. pH adjustment is more critical; you must ensure the final pH keeps your target compound in its desired non-ionized state to maximize extraction into the organic phase while minimizing the solubility of impurities.

Q: Can I use other salts besides sodium chloride for "salting out"? A: Yes, other neutral salts like potassium pyrophosphate or anhydrous sodium sulfate can also be effective.[11][12] Sodium sulfate also has the benefit of being a drying agent, removing dissolved water from the organic phase.[11] The key is to use a salt that is highly soluble in water but poorly soluble in your organic solvent.

Q: My emulsion is very dark and I can't see the interface. What should I do? A: This can be a significant challenge. One trick is to add ice to the separatory funnel.[17] The ice will float at the interface between the aqueous and organic layers (for most common organic solvents less dense than water), providing a visual cue to its location. Alternatively, shining a bright light from behind the funnel can sometimes help illuminate the phase boundary.

References

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • Crimson Publishers. (2023, August 29). Effects of Different Surfactants on Emulsion Stabilization: A Mini Review. [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. [Link]

  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. [Link]

  • Baret, J. C., et al. (2009, March 18). Kinetic Aspects of Emulsion Stabilization by Surfactants: A Microfluidic Analysis. Langmuir. [Link]

  • Biolin Scientific. (2025, May 27). Emulsifiers are surfactants that stabilize oil-water interfaces. [Link]

  • PCI Magazine. (2007, August 1). The Effect of Surfactant Selection on Emulsion Polymer Properties. [Link]

  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?[Link]

  • Indovinya. (n.d.). The role of surfactants in the emulsion polymerization process. [Link]

  • YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]

  • BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions. [Link]

  • Quora. (2018, June 3). How does adding a salt (such as sodium chloride) help to break an emulsion?[Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Kluthe Magazine. (n.d.). How does emulsion splitting work?[Link]

  • AIP Publishing. (2018, March 20). Salt effects in surfactant-free microemulsions. [Link]

  • MDPI. (2023, October 3). Effect of Digestion on Ursolic Acid Self-Stabilized Water-in-Oil Emulsion: Role of Bile Salts. [Link]

  • PubMed. (n.d.). Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. [Link]

  • Reddit. (2018, February 9). Breaking emulsions : r/chemistry. [Link]

  • Influence of pH on the stability of oil-in-water emulsions stabilized by a splittable surfactant. (2025, August 9). [Link]

  • Biolin Scientific. (2025, January 21). Emulsion instability phenomena – reasons and prevention. [Link]

  • PMC. (n.d.). Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode. [Link]

  • PMC - NIH. (2018, November 27). Effect of pH on physicochemical properties of oil bodies from different oil crops. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of Methyl-3-keto-5Beta-cholan-24-oate

Topic: 1H NMR Chemical Shifts of Methyl-3-keto-5 -cholan-24-oate Content Type: Publish Comparison Guide 1H NMR Analysis of Methyl-3-keto-5 -cholan-24-oate: A Technical Comparison Guide Executive Summary This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Chemical Shifts of Methyl-3-keto-5


-cholan-24-oate
Content Type:  Publish Comparison Guide

1H NMR Analysis of Methyl-3-keto-5 -cholan-24-oate: A Technical Comparison Guide

Executive Summary

This guide provides a rigorous spectral analysis of Methyl-3-keto-5


-cholan-24-oate  (CAS: 1173-32-6), a critical intermediate in bile acid synthesis and steroid drug development.[1] Unlike standard spectral libraries that simply list peaks, this document focuses on the diagnostic signals  required to distinguish this compound from its stereoisomers (5

-series) and metabolic precursors (lithocholic acid derivatives).[1]

Target Audience: Medicinal Chemists, NMR Spectroscopists, and Process Development Scientists.

Structural Analysis & Assignment Logic

The defining feature of this molecule is the cis-fusion of the A/B rings (5


-configuration), which creates a "bent" steroid backbone typical of bile acids.[2] This geometry significantly impacts the magnetic environment of the protons in Ring A, specifically those adjacent to the C3-ketone.
The 5

vs. 5

Conformation Problem

In 3-keto steroids, distinguishing between the 5


 (A/B cis) and 5

(A/B trans) isomers is a common analytical challenge.
  • 5

    
    -series (Trans):  The A-ring adopts a chair conformation where the C-19 methyl is axial, but the overall shape is planar.[1]
    
  • 5ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -series (Cis):  The A-ring is bent 90° relative to the B-ring.[1][2] This forces specific protons into unique desshielding zones of the carbonyl group.
    

Critical Insight: The most reliable marker is NOT the methyl group shift (which can overlap), but the H-4


 proton signal .
Diagnostic 1H NMR Data (400 MHz, CDCl )

The following table synthesizes experimental data for Methyl-3-keto-5


-cholan-24-oate.
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Significance
H-4

(Axial)
2.68 – 2.75 Pseudo-triplet (dd)

Hz
PRIMARY IDENTIFIER. Uniquely downfield due to 5

-carbonyl geometry.[1] Absent in 5

-isomers.[1]
H-2/H-4 (Equatorial) 2.10 – 2.40Multiplet-Overlaps with "ketone envelope."[1]
C-19 Methyl 1.01 – 1.05 Singlet (s)-Deshielded by 3-keto group (vs. 0.93 in parent alkane).[1]
C-18 Methyl 0.66 – 0.69Singlet (s)-Unaffected by A-ring changes.[1] Reference signal.
C-21 Methyl 0.90 – 0.93Doublet (d)

Hz
Side-chain marker.[1]
-OCH

(Ester)
3.66 Singlet (s)-Confirms methyl ester formation.[1]
H-3 (Methine) ABSENT --Disappearance of the ~3.62 ppm multiplet confirms oxidation of the hydroxyl group.[1]

Technical Note: The H-4


 signal at 

2.70 is a "pseudo-triplet" due to large geminal coupling (

) and large vicinal axial-axial coupling (

).[1] In the 5

-isomer, the corresponding axial proton resonates upfield (

) and is buried in the methylene envelope.
Comparative Analysis: Validating the Product

This section compares Methyl-3-keto-5


-cholan-24-oate against its two most common impurities/alternatives.
Comparison 1: vs. Methyl Lithocholate (Precursor) [1][3]
  • Nature of Difference: Oxidation State at C-3.[1][4][5]

  • Spectral Change:

    • Precursor (Lithocholate): Shows a broad multiplet at

      
       3.62 ppm  (H-3
      
      
      
      , axial).[1]
    • Product (3-Keto): The

      
       3.62 signal vanishes .[1] New signals appear in the 
      
      
      
      2.0–2.75 region (alpha-keto protons).[1]
    • C-19 Shift: Moves downfield from

      
       0.92 (OH form) to 
      
      
      
      1.01+ (Keto form).[1]
Comparison 2: vs. Methyl-3-keto-5

-cholanate (Stereoisomer)
  • Nature of Difference: A/B Ring Junction (Cis vs. Trans).[2]

  • Spectral Change:

    • 5

      
       (Product):  Distinct H-4
      
      
      
      signal at
      
      
      2.70 ppm
      .
    • 5

      
       (Alternative):  No signal above 
      
      
      
      2.50 ppm (except CDCl
      
      
      or contaminants). The ring protons are shielded.[6]
    • Implication: If you do not see the 2.70 ppm triplet, you likely have the 5

      
       isomer or incomplete oxidation.
      
Experimental Protocol: Synthesis & Verification

Objective: Synthesis of Methyl-3-keto-5


-cholan-24-oate from Methyl Lithocholate via Jones Oxidation.

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl Lithocholate (1.0 eq) in Acetone (0.1 M concentration). Ensure the flask is free of reducing agents.

  • Oxidation: Add Jones Reagent (CrO

    
    /H
    
    
    
    SO
    
    
    ) dropwise at 0°C until a persistent orange color remains.
    • Mechanism:[1][2][4][5] The chromate ester forms at C-3, followed by E2 elimination to form the ketone.[1]

  • Quench: Add Isopropanol to consume excess oxidant (turns solution green/blue).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with Brine and NaHCO

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • NMR Sample Prep: Dissolve ~10 mg of dried product in 0.6 mL CDCl

    
     . Filter through a cotton plug to remove inorganic salts.
    
Visualizations
Figure 1: Spectral Decision Tree (Isomer Identification)

This logic flow ensures correct identification of the 5


-3-keto species.[1]

NMR_Decision_Tree Start Acquire 1H NMR (CDCl3) Check_OH Is there a multiplet at ~3.6 ppm? Start->Check_OH Is_Precursor Identify: Methyl Lithocholate (Incomplete Oxidation) Check_OH->Is_Precursor Yes Check_H4 Check region 2.6 - 2.8 ppm. Is there a pseudo-triplet? Check_OH->Check_H4 No (Ketone formed) Is_5Beta CONFIRMED: Methyl-3-keto-5β-cholan-24-oate (Signal at ~2.70 ppm) Check_H4->Is_5Beta Yes (Diagnostic H-4α) Is_5Alpha Identify: 5α-Isomer (Methyl-3-keto-5α-cholanate) (No signal > 2.5 ppm) Check_H4->Is_5Alpha No

Caption: Decision tree for distinguishing the target 5


-keto compound from precursors and stereoisomers.
Figure 2: Synthesis & Signal Evolution

Visualizing the transformation of key NMR signals during the reaction.

Synthesis_Flow Substrate Methyl Lithocholate (3α-OH, 5β) Reagent Jones Oxidation (CrO3 / H+) Substrate->Reagent Sig1 Signal: H-3 (m, 3.62 ppm) Substrate->Sig1 Has Product Methyl-3-keto-5β-cholan-24-oate Reagent->Product Product->Sig1 Loses Sig2 Signal: H-4α (t, 2.70 ppm) Product->Sig2 Gains

Caption: Evolution of NMR signals during the oxidation of Methyl Lithocholate.

References
  • Chodounská, H. et al. (2001).

    
    /5
    
    
    
    Configuration of 3-Oxosteroids. Collection of Czechoslovak Chemical Communications, 66(10), 1531–1540.
  • NIST Chemistry WebBook. (2025). Cholan-24-oic acid, 3-oxo-, methyl ester, (5

    
    )-.[1][7][8] Standard Reference Data. 
    
  • Zürcher, R. F. (1963). Protonenresonanzspektroskopie und Steroidstruktur II. Die Lage der C-18- und C-19-Methylsignale. Helvetica Chimica Acta, 46(6), 2054-2088.[1] (Foundational text for steroid methyl shifts).

  • PubChem Database. (2025).[9] Methyl 3-oxo-5beta-cholan-24-oate. National Center for Biotechnology Information. [1]

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 3-oxo-5β-cholanoate for Researchers and Drug Development Professionals

In the landscape of metabolic research and drug development, the precise identification and quantification of bile acids are paramount. These cholesterol-derived molecules are not merely digestive surfactants but also cr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of metabolic research and drug development, the precise identification and quantification of bile acids are paramount. These cholesterol-derived molecules are not merely digestive surfactants but also crucial signaling molecules. Among them, 3-oxo-5β-cholanoate, a keto-bile acid, is of growing interest due to its role in metabolic pathways and potential as a biomarker. This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation pattern of 3-oxo-5β-cholanoate, offering field-proven insights for its unambiguous identification.

The Significance of 3-oxo-5β-cholanoate Analysis

Bile acids, including their oxidized forms, are integral to a host of physiological processes. The presence of a keto group, as in 3-oxo-5β-cholanoate, significantly alters the molecule's polarity and biological activity compared to its hydroxylated counterpart, lithocholic acid. Accurate characterization of such modifications is critical as it can provide insights into liver health, gut microbiome activity, and the metabolism of xenobiotics. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as the gold standard for bile acid analysis due to its sensitivity and specificity.[1][2] However, the structural similarity among bile acid isomers presents a significant analytical challenge, necessitating a deep understanding of their fragmentation behaviors.[3]

Principles of 3-oxo-5β-cholanoate Fragmentation in Mass Spectrometry

The fragmentation of 3-oxo-5β-cholanoate in a mass spectrometer is primarily dictated by its chemical structure: a steroid nucleus with a ketone group at the C-3 position and a pentanoic acid side chain at C-17. Electrospray ionization (ESI) in negative ion mode is the most common and effective technique for the analysis of unconjugated bile acids, as the carboxylic acid moiety is readily deprotonated to form the [M-H]⁻ ion.[4]

Upon collision-induced dissociation (CID), the fragmentation of the [M-H]⁻ ion of 3-oxo-5β-cholanoate is generally characterized by a series of neutral losses and specific cleavages within the steroid ring system. Unlike bile acids with hydroxyl groups, which readily undergo dehydration, the fragmentation of 3-oxo-5β-cholanoate is driven by the presence of the keto group and the saturated steroid backbone.

The fragmentation of 3-keto anabolic steroids has been studied to establish general guidelines.[5][6] These studies indicate that the position of double bonds and functional groups strongly influences the fragmentation pathways.[5][7] For saturated 3-keto steroids like 3-oxo-5β-cholanoate, fragmentation is expected to involve cleavages in the A-ring, influenced by the presence of the carbonyl group.

Comparative Fragmentation Analysis: 3-oxo-5β-cholanoate vs. Structural Analogs

To truly appreciate the unique fragmentation signature of 3-oxo-5β-cholanoate, a comparison with its structural relatives is essential. Here, we compare its fragmentation to that of lithocholic acid (the corresponding 3α-hydroxy bile acid) and a positional isomer, 7-oxo-lithocholic acid.

Feature3-oxo-5β-cholanoateLithocholic Acid (3α-hydroxy-5β-cholanoate)7-oxo-lithocholic Acid (3α-hydroxy-7-oxo-5β-cholanoate)
Precursor Ion [M-H]⁻ (m/z) 373.27375.29389.26
Primary Fragmentation Neutral losses (H₂O, CO, CO₂), A-ring cleavagesPredominant loss of H₂OLosses of H₂O and cleavages influenced by the 7-keto group
Characteristic Product Ions Ions resulting from cleavages of the A-ring around the keto group.[M-H-H₂O]⁻ at m/z 357.28Characteristic fragments indicating the 7-oxo position.
Diagnostic Value Specific A-ring fragments differentiate it from other oxo-isomers.The facile loss of water is a key identifier for hydroxylated bile acids.Fragmentation patterns that localize the keto group to the B-ring.

Lithocholic Acid: The most prominent fragmentation pathway for lithocholic acid is the neutral loss of a water molecule (18 Da) from the hydroxyl group at the C-3 position. This results in a strong signal for the [M-H-H₂O]⁻ ion. Further fragmentation is generally limited for this unconjugated, monohydroxylated bile acid.

7-oxo-lithocholic Acid: This isomer provides a valuable comparison for understanding how the position of the keto group influences fragmentation. While it also contains a hydroxyl group at C-3, the presence of the C-7 ketone will direct fragmentation pathways differently, leading to a unique set of product ions that can distinguish it from 3-oxo-5β-cholanoate.

The presence of the 3-keto group in 3-oxo-5β-cholanoate prevents the facile neutral loss of water that is characteristic of its hydroxylated counterpart. Instead, the charge localization on the carboxylate group and the presence of the carbonyl function on the A-ring are expected to promote specific ring cleavages.

Visualizing Fragmentation Pathways

To illustrate the proposed fragmentation logic, the following diagrams are presented using Graphviz (DOT language).

Precursor Ion [M-H]⁻ Precursor Ion [M-H]⁻ Neutral Loss Neutral Loss Precursor Ion [M-H]⁻->Neutral Loss e.g., H₂O, CO, CO₂ Ring Cleavage Ring Cleavage Precursor Ion [M-H]⁻->Ring Cleavage A-ring fragmentation Product Ions Product Ions Neutral Loss->Product Ions Ring Cleavage->Product Ions

Caption: General fragmentation workflow for bile acids in MS/MS.

cluster_3oxo 3-oxo-5β-cholanoate cluster_litho Lithocholic Acid [M-H]⁻ (m/z 373) [M-H]⁻ (m/z 373) A-ring fragments A-ring fragments [M-H]⁻ (m/z 373)->A-ring fragments CID [M-H]⁻ (m/z 375) [M-H]⁻ (m/z 375) [M-H-H₂O]⁻ (m/z 357) [M-H-H₂O]⁻ (m/z 357) [M-H]⁻ (m/z 375)->[M-H-H₂O]⁻ (m/z 357) CID -H₂O

Caption: Comparative primary fragmentation of 3-oxo-5β-cholanoate and Lithocholic Acid.

Experimental Protocol for LC-MS/MS Analysis

A robust and reliable analytical method is the cornerstone of accurate bile acid profiling. The following is a detailed, step-by-step methodology for the analysis of 3-oxo-5β-cholanoate and other bile acids in human serum.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum in a microcentrifuge tube, add 20 µL of an internal standard solution (a mixture of isotopically labeled bile acids).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[4]

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

2. Liquid Chromatography

  • Column: A C18 reversed-phase column with a particle size of 1.8 µm or less is recommended for optimal separation of bile acid isomers (e.g., a 100 x 2.1 mm column).[4]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid.

  • Gradient: A shallow gradient is crucial for resolving the numerous bile acid isomers. A typical gradient might start at 30% B, hold for 1-2 minutes, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40-50°C to ensure reproducible retention times.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor Ion: m/z 373.27 for 3-oxo-5β-cholanoate.

  • Product Ions: At least two to three characteristic product ions should be monitored for confident identification and quantification. The specific m/z values for these product ions should be determined by direct infusion of a pure standard and optimization of collision energy.

  • Collision Energy: This will need to be optimized for each specific instrument and transition to achieve the best sensitivity.

Trustworthiness Through Self-Validating Systems

To ensure the trustworthiness of your results, every analytical run should incorporate a self-validating system. This includes:

  • Internal Standards: The use of a comprehensive panel of stable isotope-labeled internal standards is non-negotiable. These should be added at the very beginning of the sample preparation process to account for any variability in extraction efficiency and matrix effects.

  • Quality Control Samples: Include pooled matrix samples (e.g., serum) spiked with known concentrations of bile acids at low, medium, and high levels within the calibration range. These should be analyzed alongside your unknown samples to monitor the accuracy and precision of the method.

  • Calibration Curve: A calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum) should be run with each batch of samples to ensure accurate quantification.

Conclusion

The detailed analysis of the mass spectrometric fragmentation of 3-oxo-5β-cholanoate, especially in comparison to its structural analogs, provides researchers and drug development professionals with the necessary tools for its unambiguous identification. By understanding the fundamental principles of its fragmentation and employing a robust, validated LC-MS/MS method, the scientific community can confidently advance our understanding of the role of this and other oxo-bile acids in health and disease.

References

  • Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2008). General guidelines for the CID fragmentation of 3-keto-anabolic steroids. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances in Doping Analysis (16). Sport und Buch Strauß.
  • Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2008). Collision-induced dissociation of 3-keto anabolic steroids and related compounds after electrospray ionization. Considerations for structural elucidation. Journal of Mass Spectrometry, 43(12), 1633–1649. [Link]

  • Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2008). General guidelines for the CID fragmentation of 3-keto-anabolic steroids. Semantic Scholar.
  • SCIEX. (n.d.). Separation of bile acid isomers with differential mobility spectrometry. Retrieved from [Link]

  • SCIEX. (n.d.). Bile acid analysis. Retrieved from [Link]

  • Xie, G., Wang, X., Huang, F., Zhao, A., Chen, W., Yan, J., ... & Jia, W. (2016). Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry in a Rat Model of Drug-Induced Liver Injury. Molecules, 21(11), 1545. [Link]

  • G. Antonelli, A. M. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. Molecules, 25(14), 3164. [Link]

Sources

Validation

A Researcher's Guide to the FTIR Carbonyl Stretch of 3-Keto Bile Acid Esters: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 3-Keto Position in Bile Acid Chemistry Bile acids, steroidal molecules synthesized in the liver from cholesterol, are...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Keto Position in Bile Acid Chemistry

Bile acids, steroidal molecules synthesized in the liver from cholesterol, are crucial for lipid digestion and absorption. Beyond their classical role as biological detergents, they are now recognized as important signaling molecules that regulate their own metabolism and influence various physiological processes. The chemical modification of bile acids is a burgeoning field in drug development, with derivatives being explored for their therapeutic potential.

The introduction of a ketone group at the C-3 position of the bile acid steroid nucleus, and its subsequent esterification, creates a class of compounds with unique physicochemical properties. The carbonyl (C=O) group is a key reactive site and a powerful spectroscopic handle. Understanding the vibrational characteristics of this group is paramount for structural elucidation, reaction monitoring, and quality control. This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) carbonyl stretching frequencies for 3-keto bile acid esters, supported by experimental data and protocols.

The Vibrational Signature of Carbonyls: A Primer on FTIR Spectroscopy

FTIR spectroscopy is a non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. The C=O double bond, with its large dipole moment, gives rise to a strong and sharp absorption band in the infrared spectrum, typically in the range of 1600-1850 cm⁻¹. The precise frequency of this absorption is highly sensitive to the local molecular environment, making it a valuable diagnostic tool.

Several factors influence the C=O stretching frequency:

  • Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the bond order and shift the stretching frequency to a higher wavenumber (blue shift). Conversely, electron-donating groups decrease the bond order and cause a red shift.

  • Conjugation: If the carbonyl group is conjugated with a double bond or an aromatic ring, resonance delocalization of the π-electrons weakens the C=O bond, resulting in a lower stretching frequency.

  • Ring Strain: The incorporation of a carbonyl group into a strained ring system (e.g., a five-membered ring) will increase the stretching frequency compared to an unstrained six-membered or acyclic ketone. This is due to changes in the hybridization of the carbonyl carbon.

  • Hydrogen Bonding: Inter- or intramolecular hydrogen bonding to the carbonyl oxygen lengthens and weakens the C=O bond, causing a significant shift to a lower frequency.

In the context of 3-keto bile acid esters, we are primarily dealing with a six-membered ring ketone (the A-ring of the steroid nucleus) and an ester carbonyl. The A-ring of the 5β-series of bile acids has a cis-fused A/B ring junction, which influences its conformation and can subtly affect the C=O stretching frequency.

Comparative Analysis of Carbonyl Stretch Frequencies

A key application of FTIR in the study of 3-keto bile acid esters is the clear distinction between the ketonic carbonyl at the 3-position and the ester carbonyl at the end of the side chain. These two groups absorb at different frequencies, allowing for their simultaneous observation and characterization.

A study by Sarenac and Mikov (2016) provides valuable experimental data for methyl 7α,12α-dihydroxy-3-oxo-5β-cholanoic acid. Their work highlights the distinct absorption bands for the 3-keto and the ester carbonyl groups and examines the influence of various solvents on these frequencies.

Compound/Functional GroupTypical Frequency Range (cm⁻¹)Specific Example: Methyl 7α,12α-dihydroxy-3-oxo-5β-cholanoic acid (in CCl₄) (cm⁻¹)Reference
3-Keto Group (Cyclohexanone-like) 1715 - 1725~1718
Ester Group (Aliphatic Methyl Ester) 1735 - 1750~1739
Saturated Aliphatic Ketones (General)1705 - 1725N/A
Saturated Aliphatic Esters (General)1735 - 1750N/A

As the data indicates, the ester carbonyl consistently appears at a higher frequency (wavenumber) than the 3-keto carbonyl. This is a general trend for molecules containing both ketone and ester functionalities. The slightly higher frequency of the 3-keto group in the bile acid skeleton compared to a simple cyclohexanone can be attributed to the rigid, fused ring system.

The work by Sarenac and Mikov also demonstrated that the ester carbonyl group is more sensitive to interactions with solvents compared to the more sterically hindered keto group at the C-3 position. This is an important consideration for researchers performing analyses in different solvent systems, as shifts in peak positions can be expected.

Experimental Protocol for FTIR Analysis of 3-Keto Bile Acid Esters

This section provides a detailed, step-by-step methodology for obtaining a high-quality FTIR spectrum of a 3-keto bile acid ester using the KBr pellet technique. This method is suitable for solid samples.

Materials and Equipment:
  • 3-keto bile acid ester sample (2-3 mg)

  • Spectroscopic grade Potassium Bromide (KBr), dried (200-250 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

  • Spatula

  • Analytical balance

Step-by-Step Procedure:
  • Drying: Ensure the KBr is thoroughly dry by heating it in an oven at 110°C for several hours and storing it in a desiccator. Moisture in the KBr will lead to broad absorption bands in the O-H stretching region (~3400 cm⁻¹) which can interfere with the spectrum.

  • Sample Preparation:

    • Weigh approximately 2-3 mg of the 3-keto bile acid ester sample and 200-250 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Transfer a small amount of KBr to the agate mortar and grind it to a fine powder to clean the mortar surface. Discard this KBr.

    • Add the weighed sample and KBr to the mortar.

    • Grind the mixture gently but thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Assemble the pellet-forming die.

    • Transfer the ground sample-KBr mixture into the die, ensuring an even distribution.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. A typical measurement range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

  • Data Analysis:

    • The resulting spectrum should clearly show the characteristic absorption bands.

    • Identify the C=O stretching frequencies for the 3-keto and ester groups.

    • Label the significant peaks in the spectrum.

Visualizing the Concepts

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis weigh Weigh Sample & KBr (1:100 ratio) grind Grind in Agate Mortar weigh->grind press Press into Pellet grind->press background Acquire Background Spectrum press->background Place pellet in FTIR sample Acquire Sample Spectrum background->sample analyze Identify Carbonyl Peaks sample->analyze

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Conclusion: The Power of a Vibrational Fingerprint

FTIR spectroscopy provides a rapid, reliable, and information-rich method for the characterization of 3-keto bile acid esters. The distinct and sensitive nature of the carbonyl stretching vibrations for both the 3-keto and the ester functionalities allows for unambiguous structural confirmation and can provide insights into intermolecular interactions. By following a robust experimental protocol, researchers can obtain high-quality spectra that serve as a valuable "vibrational fingerprint" for these important molecules, aiding in the advancement of bile acid-based drug discovery and development.

References

  • Sarenac, T., & Mikov, M. (2016). Synthesis of 3-oxo bile acids selected products in the biomedical research and testing their FT-IR spectroscopy. Journal of Chemical and Pharmaceutical Research, 8(4), 661-669. [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Tserng, K. Y. (1978). A convenient synthesis of 3-keto bile acids by selective oxidation of bile acids with silver carbonate-Celite. Journal of Lipid Research, 19(4), 501-504. [Link]

  • Smith, B. C. (2020). The Carbonyl Group, Part I: Introduction. Spectroscopy, 35(12), 10-15. [Link]

  • PubChem. (n.d.). Ethyl chenodeoxycholate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of parent kaolinite before (a) dehydroxylation and (b) metakaolinite phase. [Link]

  • ResearchGate. (n.d.). Infrared spectra (IR) of (a) CD4-CH3CHO and (b) CH4-CH3CHO ice mixtures. [Link]

  • Day, R. A., & Taggart, W. T. (1986). Synthesis of potential cholelitholytic agents: 3 alpha,7 alpha,12 alpha-trihydroxy-7 beta-methyl-5 beta-cholanoic acid, 3 alpha,7 beta,12 alpha-trihydroxy-7 alpha-methyl-5 beta-cholanoic acid, and
Comparative

Comparative Guide: TLC Visualization Reagents for Keto-Steroids (PMA vs. Vanillin)

Executive Summary In the chromatographic analysis of keto-steroids, the choice between Phosphomolybdic Acid (PMA) and Vanillin-Sulfuric Acid is a decision between broad-spectrum quantification and structural fingerprinti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the chromatographic analysis of keto-steroids, the choice between Phosphomolybdic Acid (PMA) and Vanillin-Sulfuric Acid is a decision between broad-spectrum quantification and structural fingerprinting .

  • PMA is the "universal" redox stain. It is robust, non-discriminatory, and ideal for checking reaction completion or total lipid content. It renders nearly all reducing steroids as uniform dark blue/green spots.

  • Vanillin is the "diagnostic" condensation stain. It relies on specific structural features (e.g.,

    
    -unsaturated ketones) to generate a spectrum of colors (violet, red, blue, green). It is superior for identifying specific steroids in complex mixtures and assessing purity.
    

Mechanism of Action

Understanding the chemical basis of these stains allows for better troubleshooting and interpretation.

Phosphomolybdic Acid (PMA)[1][2][3][4]
  • Type: Redox (Oxidation-Reduction) Reagent.

  • Chemistry: PMA contains Molybdenum(VI). Upon contact with reducing agents (like sterols and lipids) and heating, Mo(VI) is reduced to Mo(IV) and Mo(V).

  • Result: This forms "Molybdenum Blue" (heteropoly blue), a complex mixed-valence oxide. The reaction is largely independent of the specific steroid skeleton, provided there are oxidizable functional groups.

Vanillin-Sulfuric Acid[2][5][6][7][8][9]
  • Type: Condensation/Aldol Reagent.

  • Chemistry: Under highly acidic conditions (H₂SO₄), the carbonyl oxygen of the steroid (or vanillin) is protonated. The steroid undergoes an aldol-like condensation with the aromatic aldehyde (vanillin).

  • Result: This creates a highly conjugated system (chromophore).[1] The length and electronic nature of this conjugation depend heavily on the steroid's specific structure (e.g., presence of double bonds, position of ketones), resulting in distinct light absorption and different colors.

Stain_Mechanisms cluster_PMA PMA Mechanism (Redox) cluster_Vanillin Vanillin Mechanism (Condensation) PMA_Start Mo(VI) Complex (Yellow) Mo_Blue Mo(IV)/Mo(V) (Dark Blue/Green) PMA_Start->Mo_Blue Reduction Steroid_Red Reducing Steroid Steroid_Red->Mo_Blue Heat_PMA Heat (110°C) Heat_PMA->Mo_Blue Vanillin_Start Vanillin + H2SO4 Conjugate Extended Conjugate (Variable Colors) Vanillin_Start->Conjugate Aldol Condensation Steroid_Keto Keto-Steroid (Enolizable) Steroid_Keto->Conjugate + Dehydration Heat_Van Heat (120°C) Heat_Van->Conjugate

Figure 1: Mechanistic pathways. PMA relies on reduction to Molybdenum Blue, while Vanillin relies on condensation to form variable chromophores.

Comparative Analysis

FeaturePhosphomolybdic Acid (PMA)Vanillin-Sulfuric Acid
Primary Use Universal detection; Quantification.Identification; Purity profiling; "Fingerprinting".
Selectivity Low. Stains lipids, fatty acids, and most sterols equally.High. Discriminates based on functional groups and conjugation.
Color Response Monochromatic. Dark blue/green on yellow background.Polychromatic. Violet, Blue, Green, Red, Grey.[2]
Sensitivity Moderate to High (Universal).High (Specific for steroids/terpenes).
Background Yellow/Green (can darken if overheated).[1][3]White/Pink (turns brown/black if charred).
Shelf Life Excellent (Months/Years).Moderate (Oxidizes/darkens over weeks; keep dark).
Safety Moderate (Acidic/Ethanolic).Hazardous (Contains conc. Sulfuric Acid).[3][4][5][6][7][8][9][10]

Experimental Protocols

A. Phosphomolybdic Acid (PMA) Stain

Best for: Routine monitoring of reactions, checking for presence of any steroid/lipid.

Reagents:

  • Phosphomolybdic Acid (10 g)[11][3]

  • Ethanol (Absolute, 100 mL)

Protocol:

  • Preparation: Dissolve 10 g of PMA in 100 mL of ethanol. Stir until clear (solution will be bright yellow).

  • Application: Dip the TLC plate quickly (1-2 seconds) or spray evenly.

  • Drying: Allow excess solvent to evaporate (air dry for 1 min).

  • Development: Heat at 110–120°C using a hot plate or heat gun.

  • Visualization: Spots appear as dark blue/green against a yellow background.[7] Stop heating before the background turns dark green.

B. Vanillin-Sulfuric Acid Stain

Best for: Distinguishing between similar steroids (e.g., Testosterone vs. Progesterone vs. impurity profiles).

Reagents:

  • Vanillin (15 g)

  • Ethanol (250 mL)

  • Concentrated Sulfuric Acid (2.5 mL)

Protocol:

  • Preparation: Dissolve 15 g Vanillin in 250 mL Ethanol. Slowly and carefully add 2.5 mL conc. H₂SO₄.[4][5][6][7][9][10][12][13] (Exothermic!).[7]

  • Application: Dip is preferred for uniformity, but spray works. If dipping, ensure the plate is dry of elution solvents first.[3]

  • Development: Heat at 120°C . Color development is often progressive.

  • Visualization: Watch closely. Colors may shift from pink to blue/violet as heating continues.

    • Note: Overheating will char the plate (turn it all black).

Data Interpretation & Troubleshooting

Color "Fingerprinting" with Vanillin

Unlike PMA, Vanillin provides diagnostic colors. While exact hues vary by concentration and heating time, general trends for keto-steroids include:

  • Testosterone / Androgens: Often develop Blue to Grey-Green tones.

  • Progesterone / Pregnenes: Often develop Violet to Purple tones.

  • Estrogens: Can appear Red to Pink .

  • Saturated Steroids: May show fainter colors or require longer heating compared to conjugated enones.

Troubleshooting Guide

IssueProbable CauseSolution
PMA: Entire plate turns dark blue Overheating or contaminated solvent.Reduce heat duration.[4] Ensure elution solvent (e.g., amines) is fully evaporated before staining.
Vanillin: Spots are black/brown only Charring (Sulfuric acid burn).Lower the temperature or heating time. The "colors" appear before the charring phase.
Vanillin: No color develops Old reagent or insufficient acid.Vanillin stain oxidizes (turns yellow/brown) over time. Prepare fresh stain.[7]
Spots fade quickly Oxidation in air.Mark spots with a pencil immediately after visualization.

digraph "Stain_Decision" {
bgcolor="#FFFFFF";
node [shape=rect, style="filled,rounded", fontname="Arial", fontsize=10, margin=0.2];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Goal of TLC Analysis", fillcolor="#202124", fontcolor="#FFFFFF"];

Q1 [label="Is the sample a complex mixture?", fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Q1;

Choice_Complex [label="Yes (Mixture/Impurity Profile)", shape=diamond, fillcolor="#FCE8E6", fontcolor="#C5221F"];
Choice_Simple [label="No (Single Spot/Rxn Monitor)", shape=diamond, fillcolor="#E8F0FE", fontcolor="#174EA6"];

Q1 -> Choice_Complex [label="High Complexity"];
Q1 -> Choice_Simple [label="Low Complexity"];

Res_Vanillin [label="Use Vanillin Stain\n(Color differentiation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Res_PMA [label="Use PMA Stain\n(Robust detection)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Choice_Complex -> Res_Vanillin;
Choice_Simple -> Res_PMA;

}

Figure 2: Decision matrix for selecting the appropriate stain based on analytical goals.

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Link

  • University of Liverpool. (n.d.). TLC Stains and Recipes. Link

  • Reach Devices. (n.d.). TLC Stains: Recipes and Mechanisms. Link

  • Merck/Sigma-Aldrich. (n.d.). TLC Visualization Reagents. Link

  • ResearchGate Discussions. (2013). TLC Stains for Steroid Molecules. Link

Sources

Safety & Regulatory Compliance

Safety

Methyl-3-keto-5Beta-cholan-24-oate proper disposal procedures

Topic: Methyl-3-keto-5 -cholan-24-oate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists Introduction: The Bio-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl-3-keto-5


-cholan-24-oate Proper Disposal Procedures
Content Type:  Operational Safety & Logistics Guide
Audience:  Researchers, Chemical Safety Officers, and Drug Development Scientists

Introduction: The Bio-Containment Imperative

Methyl-3-keto-5


-cholan-24-oate  (CAS: 1173-32-6) is not merely "chemical waste"; it is a lipophilic steroid intermediate with high biological persistence potential. While often classified as a low-acute-toxicity irritant, its 5

-cholanic acid backbone allows it to mimic endogenous bile acids, posing a risk of endocrine disruption in aquatic ecosystems if mishandled.

This guide moves beyond basic compliance. It establishes a Zero-Effluent Protocol , ensuring that this compound is sequestered and destroyed via thermal oxidation, preventing bioaccumulation in downstream water tables.

Chemical Profile & Hazard Assessment

Before disposal, you must validate the state of the material. This compound is typically a white to off-white crystalline solid.

PropertySpecificationDisposal Implication
Molecular Formula

High Carbon/Hydrogen ratio; excellent fuel for incineration.
Solubility Lipophilic (Insoluble in water)CRITICAL: Never flush down drains. It will adhere to pipes and persist in sludge.
Reactivity Stable Ester/KetoneAvoid mixing with strong oxidizers (peroxides) or strong reducing agents (

) in waste drums.
Flash Point >110°C (Predicted)Classified as "Combustible" rather than "Flammable" for transport.
RCRA Status Non-Listed (Default to Toxic/Irritant)Treat as Hazardous Waste (Not P-listed, but presumed bioactive).

Pre-Disposal Treatment & Segregation

The Golden Rule of Steroid Disposal: Segregation at the source prevents cross-contamination of non-hazardous streams.

A. Solid Waste (Pure Substance)
  • Primary Containment: Do not place loose powder directly into a waste drum. Double-bag the substance in 4-mil polyethylene bags or keep it in its original glass vial.

  • Segregation: Isolate from "Sharps" and "Biohazard" waste. This is Chemical Waste .

  • Labeling: Mark clearly as "Solid Organic Waste - Steroid Intermediate."

B. Liquid Waste (Mother Liquors/Solvents)

If the substance is dissolved in solvents (e.g., Methanol, Ethyl Acetate, Dichloromethane):

  • Halogen Check:

    • If dissolved in DCM/Chloroform : Dispose in Halogenated Waste carboy.

    • If dissolved in MeOH/EtOAc/Hexane : Dispose in Non-Halogenated Waste carboy.

  • Precipitation Risk: If the solution is highly concentrated, the ester may precipitate as the solvent evaporates. Ensure the waste container is agitated or has sufficient solvent volume to prevent sludge formation at the bottom.

Step-by-Step Disposal Workflow

This protocol acts as a self-validating system. You cannot proceed to the next step without verifying the previous one.

Phase 1: Waste Characterization
  • Confirm Identity: Verify label reads Methyl-3-keto-5

    
    -cholan-24-oate.
    
  • Quantify: Estimate mass (Solids) or Volume/% Concentration (Liquids).

  • pH Check: Ensure waste stream is neutral (pH 6-8). If the ester was subjected to hydrolysis (e.g., LiOH), neutralize the stream before adding to organic waste drums to prevent exothermic reactions.

Phase 2: Packaging
  • Select Container:

    • Solids: Wide-mouth HDPE drum or amber glass jar.

    • Liquids: UN-rated HDPE carboy (e.g., UN 3H1).

  • Secondary Containment: Place the primary container in a spill tray during transfer.

  • Venting: Use vented caps for liquid waste to prevent pressure buildup from volatile solvent fumes (though the steroid itself is non-volatile).

Phase 3: Labeling & Hand-off
  • GHS Labeling: Apply a hazardous waste label.

    • Constituents: "Methyl-3-keto-5beta-cholan-24-oate" (Do not use abbreviations like "MKC").

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Storage: Store in a cool, dry flammables cabinet (<25°C) until pickup.

  • Disposal Method: Designate for High-Temperature Incineration . This ensures the destruction of the steroid nucleus.

Emergency Procedures

  • Spill (Solid): Do not dry sweep (creates dust). Dampen with a paper towel soaked in ethanol, then wipe up. Place all wipes in a sealed bag for incineration.

  • Skin Contact: The lipophilic nature allows dermal absorption. Wash immediately with soap and water for 15 minutes. Do not use alcohol/solvents on skin (increases absorption).

  • Eye Contact: Flush with water for 15 minutes.

Visual Logic: Disposal Decision Tree

The following diagram illustrates the logic flow for determining the correct waste stream, ensuring no step is missed.

DisposalWorkflow Start Start: Methyl-3-keto-5beta-cholan-24-oate Waste StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid In Solution StateCheck->Liquid Bagging Double Bag / Seal in Glass Solid->Bagging SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, CHCl3) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenated StreamB Stream B: Halogenated Organic Waste (Fuel Blending/Incineration) Halogenated->StreamB StreamC Stream C: Non-Halogenated Organic Waste (Fuel Blending) NonHalogenated->StreamC StreamA Stream A: Solid Hazardous Waste (Incineration) Bagging->StreamA Label & Store

Figure 1: Decision matrix for segregating Methyl-3-keto-5


-cholan-24-oate waste streams based on physical state and solvent compatibility.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282). EPA.gov. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

Handling

Personal protective equipment for handling Methyl-3-keto-5Beta-cholan-24-oate

Technical Safety Guide: Methyl-3-keto-5 -cholan-24-oate CAS No: 1173-32-6 Chemical Class: Steroid / Bile Acid Derivative (Methyl Ester)[1] Executive Summary & Operational Context Methyl-3-keto-5 -cholan-24-oate is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Methyl-3-keto-5 -cholan-24-oate

CAS No: 1173-32-6 Chemical Class: Steroid / Bile Acid Derivative (Methyl Ester)[1]

Executive Summary & Operational Context

Methyl-3-keto-5


-cholan-24-oate  is a critical metabolic intermediate, often utilized in the synthesis of ursodeoxycholic acid (UDCA) and chenodeoxycholic acid derivatives.[1] While often classified under generic hazard codes by bulk suppliers, its structural properties—specifically the methyl ester moiety —significantly alter its bioavailability compared to free bile acids.

The Safety Paradox: Most Safety Data Sheets (SDS) for this intermediate are generic (H315/H319). However, as a Senior Application Scientist, I urge you to treat this compound as a Potent Bioactive . The methylation of the carboxyl group increases lipophilicity, potentially enhancing skin permeation compared to its free acid counterparts.

Core Directive: Handle as a potential reproductive toxin and respiratory sensitizer.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the "Why" behind the risk.

Hazard CategorySpecific Risk Logic
Physical State Fine Crystalline Powder. High potential for electrostatic charging during weighing, leading to aerosolization and inhalation.[1]
Dermal Absorption Enhanced Lipophilicity. The methyl ester group removes the negative charge of the carboxylate, making the molecule more non-polar. This facilitates transit through the lipid bilayer of the stratum corneum (skin).
Bioactivity Steroid Backbone. Bile acid derivatives can interact with nuclear receptors (FXR/TGR5). Unintentional exposure may modulate metabolic pathways.
Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" are insufficient for lipophilic steroid esters in high-frequency workflows.[1]

Protection ZoneRecommended SpecificationScientific Rationale
Hand Protection Double Gloving (Nitrile) [1]• Inner: 4 mil Nitrile (High dexterity)[1]• Outer: 5-8 mil Nitrile (Chemical barrier)Permeation Defense: Steroid esters in organic solvents (e.g., DCM, Methanol) can permeate thin nitrile. The air gap between two gloves provides a breakthrough indicator and secondary barrier.
Respiratory Engineering Control First: Fume Hood.PPE: N95 (if hood unavailable) or P100 (for large scale).Particulate Control: The primary risk is inhaling dust during transfer. Bile acids are respiratory irritants (H335).
Eye/Face Chemical Splash Goggles (Indirect Venting).Mucosal Protection: Safety glasses with side shields are inadequate for powders that behave like fluids (electrostatic dust). Goggles seal the orbital area.
Body Tyvek® Sleeves or Lab Coat with knitted cuffs.Wrist Gap Closure: The most common exposure point is the gap between the glove and lab coat cuff.
Operational Protocol: Safe Handling Workflow
Diagram: Hierarchy of Exposure Control

This workflow enforces a "Zero-Contact" policy using engineering controls first, followed by PPE.[1]

G Start Start: Handling Request RiskCheck Risk Assessment: Check Solvent Compatibility Start->RiskCheck EngControl Engineering Control: Activate Fume Hood (Face Velocity >0.5m/s) RiskCheck->EngControl Approved PPE_Don PPE Donning: Double Nitrile + Goggles + Sleeves EngControl->PPE_Don Weighing Weighing: Use Anti-Static Gun + Analytical Balance PPE_Don->Weighing Solubilization Solubilization: Add Solvent (DCM/MeOH) immediately Weighing->Solubilization Minimize Dust Time Waste Disposal: Solid vs. Liquid Stream Solubilization->Waste Post-Experiment

Caption: Operational workflow emphasizing engineering controls prior to PPE donning.

Step-by-Step Methodology

Phase 1: Preparation & Weighing

  • Static Neutralization: This compound is prone to static cling. Use an ionizing fan or anti-static gun inside the fume hood before opening the vial.

  • Taring: Place the weighing boat in the balance. Do not tare with the sash fully open; air currents will destabilize the reading, prompting you to lean in (unsafe).

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

Phase 2: Solubilization (The Critical Moment) Risk peaks here: Solvents act as a vehicle, carrying the chemical through gloves.

  • Solvent Choice: Common solvents for this ester are Dichloromethane (DCM) or Methanol.

    • Warning: DCM permeates nitrile gloves in <5 minutes.

  • Technique: Add solvent to the solid. Do not add solid to the solvent (prevents splash-back).[1]

  • Immediate Cap: Once dissolved, cap the vial immediately to prevent solvent evaporation and aerosolization of the solute.

Emergency Response & Disposal
Accidental Exposure
  • Skin Contact: Immediately strip the outer glove. Wash the inner glove with soap/water, then remove. Wash skin for 15 minutes.

  • Eye Contact: Flush for 15 minutes. Note: Bile acids are surfactants; they can disrupt cell membranes in the eye, causing stinging and potential corneal haze.

Disposal Strategy
  • Solid Waste: Contaminated weighing boats and paper towels must go into Hazardous Solid Waste (yellow bags/bins), not regular trash.

  • Liquid Waste:

    • If dissolved in DCM: Halogenated Organic Waste .

    • If dissolved in Methanol/DMSO: Non-Halogenated Organic Waste .

    • Never pour down the sink. Bile acids are persistent in aquatic environments.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14365373, Methyl 3-keto-5beta-cholan-24-oate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • Hofmann, A. F., & Hagey, L. R. (2008).Bile acids: chemistry, pathochemistry, biology, pathobiology, and therapeutics. Cellular and Molecular Life Sciences. (Cited for lipophilicity logic of esters).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.